molecular formula C7H3Cl3O B1294631 2,5-Dichlorobenzoyl chloride CAS No. 2905-61-5

2,5-Dichlorobenzoyl chloride

Cat. No.: B1294631
CAS No.: 2905-61-5
M. Wt: 209.5 g/mol
InChI Key: RSINFFVFOTUDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl3O and its molecular weight is 209.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41887. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINFFVFOTUDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062698
Record name Benzoyl chloride, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-61-5
Record name 2,5-Dichlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DICHLOROBENZOYL CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 2,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DICHLOROBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-DICHLOROBENZOYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2,5-dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a di-substituted benzoyl chloride with the chemical formula C₇H₃Cl₃O. It is a reactive compound, primarily used as an acylating agent in organic synthesis. The physical state of the compound can vary from a white to a light yellow solid or liquid, depending on the ambient temperature and purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2905-61-5
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance White to light yellow solid or liquid
Melting Point 30 °C
Boiling Point 95 °C at 1 mmHg
Density 1.498 g/cm³ (predicted)
Solubility Soluble in toluene

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
FTIR (Fourier-Transform Infrared Spectroscopy) The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would correspond to C-Cl and aromatic C-H and C=C stretching vibrations.
¹H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern would be complex due to the three adjacent aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The carbon NMR spectrum would show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. Additionally, six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a laboratory setting.

Table 3: Safety Information for this compound

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves, protective clothing, eye protection, and face protection.
May be corrosive to metals.Keep only in original container.
Harmful if swallowed.Do not eat, drink or smoke when using this product.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

4.1. Synthesis of this compound from 2,5-Dichlorobenzoic Acid

This procedure describes the conversion of 2,5-dichlorobenzoic acid to its corresponding acyl chloride using thionyl chloride.

  • Materials:

    • 2,5-Dichlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

    • A few drops of N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

    • Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or GC-MS.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The crude this compound can be purified by fractional distillation under high vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants 2,5-Dichlorobenzoic Acid Thionyl Chloride (SOCl₂) DMF (catalyst) DCM (solvent) Start->Reactants 1. Combine Reaction Reflux for 2-4 hours Reactants->Reaction 2. Heat Monitoring TLC or GC-MS analysis of quenched aliquots Reaction->Monitoring 3. Monitor Monitoring->Reaction Continue if incomplete Workup Removal of excess SOCl₂ and solvent via distillation Monitoring->Workup Proceed if complete Purification Fractional distillation under high vacuum Workup->Purification 4. Isolate crude product Product Pure 2,5-Dichlorobenzoyl Chloride Purification->Product 5. Obtain pure product Reactivity_Diagram cluster_reactions Key Reactions DCBC 2,5-Dichlorobenzoyl Chloride Amide 2,5-Dichloro-N,N-dialkylbenzamide DCBC->Amide + Amine (Amide Formation) Ester Alkyl 2,5-Dichlorobenzoate DCBC->Ester + Alcohol (Esterification) Ketone 2,5-Dichlorophenyl (Aryl) Ketone DCBC->Ketone + Arene (AlCl₃ catalyst) (Friedel-Crafts Acylation) Amine Primary or Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Arene Aromatic Compound (e.g., Benzene)

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2,5-Dichlorobenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a standard laboratory-scale synthesis protocol, outlines a thorough characterization workflow, and presents key analytical data in a structured format for ease of reference.

Synthesis of this compound

The most common and reliable method for the laboratory synthesis of this compound is the reaction of 2,5-Dichlorobenzoic acid with an excess of thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride helps to drive the reaction to completion.

Experimental Protocol

Materials:

  • 2,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Anhydrous hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichlorobenzoic acid. To this, add a 5 to 10-fold molar excess of thionyl chloride.

  • Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically allowed to proceed for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotropic removal).

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure. The fraction boiling at approximately 95°C at 1 mmHg is collected. Alternatively, for smaller scales, the crude product can be purified by recrystallization from a solvent such as anhydrous hexane.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance White to off-white solid or colorless liquid
Melting Point 30 °C
Boiling Point 95 °C @ 1 mmHg
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule. The spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride, which is typically observed at a higher frequency than the carbonyl stretch of a carboxylic acid.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Acyl Chloride) 1780 - 1740 (strong)
C-Cl Stretch (Acyl Chloride) 900 - 600
C=C Stretch (Aromatic) 1600 - 1450
C-H Stretch (Aromatic) 3100 - 3000
C-Cl Stretch (Aryl) 1100 - 1000

Note: The presence of a strong absorption band in the 1780-1740 cm⁻¹ region is a key indicator of the successful formation of the acyl chloride.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 208, 210, 212, and 214 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

  • Loss of Chlorine radical ([M-Cl]⁺): A significant fragment corresponding to the loss of the chlorine atom from the acyl chloride group, resulting in the 2,5-dichlorobenzoyl cation.

  • Loss of Carbonyl group ([M-COCl]⁺): A fragment corresponding to the loss of the entire chlorocarbonyl group, leading to the 2,5-dichlorophenyl cation.

  • Other Fragments: Further fragmentation of the aromatic ring may also be observed.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start 2,5-Dichlorobenzoic Acid reaction Reflux (2-4h) start->reaction reagent1 Thionyl Chloride (SOCl₂) reagent1->reaction workup Distillation of excess SOCl₂ reaction->workup purification Fractional Distillation (vacuum) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms phys_prop Physical Properties (Melting/Boiling Point) sample->phys_prop structure Structural Elucidation nmr->structure identity Identity Confirmation ir->identity ms->identity purity Purity Assessment phys_prop->purity structure->purity identity->purity

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to proper laboratory safety procedures is paramount when handling the reagents and products described herein.

Spectroscopic Analysis of 2,5-Dichlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,5-Dichlorobenzoyl chloride, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from closely related isomers and predictive models to offer a comprehensive analytical profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying functional groups in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption of the acid chloride functional group.

Data Presentation

The expected characteristic IR absorption bands for this compound are summarized in the table below. These are based on typical values for aryl acid chlorides.

Frequency (cm⁻¹)IntensityAssignment
~1785 - 1750StrongC=O stretching vibration of the acyl chloride
~1600 - 1450Medium-WeakC=C aromatic ring stretching vibrations
~1200 - 1100StrongC-C stretching vibrations
~900 - 800StrongC-H out-of-plane bending (aromatic)
~800 - 600Medium-StrongC-Cl stretching vibrations
Experimental Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellets or a liquid cell)

  • Appropriate solvent (if not analyzing as a neat liquid), e.g., carbon tetrachloride (CCl₄) - use with caution due to toxicity.

Procedure:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent. The concentration should be adjusted to obtain an optimal absorbance (typically 5-10%).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell). This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder/solvent.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum. A typical range for data collection is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The acquired data is processed by the spectrometer's software, which performs a Fourier transform of the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Data Presentation

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on established substituent effects on the benzene (B151609) ring.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1Doublet1HH-6
~7.5 - 7.7Doublet of doublets1HH-4
~7.4 - 7.6Doublet1HH-3

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~167 - 169C=O (carbonyl carbon)
~135 - 137C-1
~133 - 135C-2
~131 - 133C-5
~130 - 132C-6
~129 - 131C-4
~127 - 129C-3
Experimental Protocol

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • A standard ¹H NMR experiment is typically quick, requiring only a few scans.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width compared to ¹H NMR.

    • Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required to achieve a good signal-to-noise ratio.

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal (proton-decoupled ¹³C NMR).

    • Acquire the FID over a longer period compared to the ¹H experiment.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_results Data Interpretation & Reporting Sample This compound Sample IR_Prep Prepare IR Sample (Neat/KBr/Solution) Sample->IR_Prep NMR_Prep Prepare NMR Sample (in CDCl3 with TMS) Sample->NMR_Prep IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire IR_Analyze Analyze IR Data (Functional Groups) IR_Acquire->IR_Analyze Data_Integration Integrate IR & NMR Data IR_Analyze->Data_Integration H_NMR_Acquire Acquire 1H NMR Spectrum NMR_Prep->H_NMR_Acquire C_NMR_Acquire Acquire 13C NMR Spectrum NMR_Prep->C_NMR_Acquire NMR_Analyze Analyze NMR Data (Structure Elucidation) H_NMR_Acquire->NMR_Analyze C_NMR_Acquire->NMR_Analyze NMR_Analyze->Data_Integration Structure_Confirm Confirm Chemical Structure Data_Integration->Structure_Confirm Report Generate Technical Report Structure_Confirm->Report

Caption: Spectroscopic analysis workflow for this compound.

2,5-Dichlorobenzoyl Chloride: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichlorobenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its distinct substitution pattern on the benzene (B151609) ring imparts unique properties to its derivatives, making it a valuable tool in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and the biological mechanisms of its derivatives.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is characterized by the presence of a reactive acyl chloride group and two chlorine atoms on the aromatic ring. These features make it an excellent electrophile for various nucleophilic substitution reactions.

PropertyValueReference
CAS Number 2905-61-5[2][3]
Molecular Formula C₇H₃Cl₃O[2][3]
Molecular Weight 209.46 g/mol [3]
Melting Point 30 °C
Boiling Point 95 °C at 1 mmHg
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid[4]
Purity >98.0% (GC)[4]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 2,5-dichlorobenzoic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.[5][6]

Materials:

  • 2,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous toluene (approx. 2-3 mL per gram of acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Key Reactions and Applications

This compound is a versatile building block primarily used as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules.[1] Its key reactions include the formation of esters, amides, and Friedel-Crafts acylation products.

Esterification

This compound readily reacts with alcohols to form the corresponding esters. These esters can serve as intermediates in the synthesis of more complex molecules. A prominent example is the synthesis of methyl 2,5-dichlorobenzoate (B1240473), which is used in the preparation of various pharmaceuticals and agrochemicals.[7][8]

This protocol is adapted from the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid, where the initial step would be the formation of the acyl chloride in situ or in a separate step as described above.[7][9]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous methanol (1.1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-dichlorobenzoate.

  • The product can be further purified by recrystallization from ethanol.[7]

Amide Formation

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are of significant interest in medicinal chemistry due to their diverse biological activities.[10][11]

This is a general procedure for the acylation of an amine with a benzoyl chloride.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Triethylamine or pyridine

  • Dichloromethane (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound have shown a wide range of biological activities, making them valuable scaffolds in drug discovery and the development of new agrochemicals.

Antiviral Agents

N-phenylbenzamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV71).[7][9][12] These compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.[7]

antiviral_mechanism cluster_virus Enterovirus cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Viral_RNA Viral_RNA Cytoplasm Cytoplasm Viral_RNA->Cytoplasm 4. Genome Release Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Viral_RNA 3. Uncoating N_Phenylbenzamide N-Phenylbenzamide (from this compound) N_Phenylbenzamide->Endosome Inhibition of Uncoating

Caption: Mechanism of action of N-phenylbenzamide antiviral agents.

Plant Growth Regulators

This compound and its derivatives have been investigated as plant growth regulators.[13][14] These compounds can influence various physiological processes in plants, such as seed germination and seedling growth.[13] The exact signaling pathways are complex and can involve interactions with plant hormones like auxins and gibberellins.[10][15]

plant_growth_regulation cluster_pathway Hormone Signaling Pathways PGR 2,5-Dichlorobenzoyl Chloride Derivative Auxin_Pathway Auxin Pathway PGR->Auxin_Pathway Modulates Gibberellin_Pathway Gibberellin Pathway PGR->Gibberellin_Pathway Modulates Cell_Elongation Cell_Elongation Auxin_Pathway->Cell_Elongation Promotes Seed_Germination Seed_Germination Gibberellin_Pathway->Seed_Germination Promotes

Caption: Modulation of plant hormone signaling by this compound derivatives.

Kinase Inhibitors

The benzamide (B126) scaffold is a common feature in many kinase inhibitors. While specific examples directly using the 2,5-dichloro substitution pattern are less common in the provided search results, the general applicability of benzoyl chlorides in synthesizing such inhibitors is well-established. For instance, derivatives of dichloropyridine, a related heterocyclic structure, have been used to synthesize potent inhibitors of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[6] This suggests the potential for this compound derivatives to be explored as inhibitors of various kinases, such as GSK-3 or LRRK2, which are implicated in neurodegenerative diseases.[16][17]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of esters and amides. The resulting derivatives have demonstrated significant potential in the development of new pharmaceuticals, particularly antiviral agents, and in the field of agrochemicals as plant growth regulators. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important chemical intermediate.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

The Versatility of 2,5-Dichlorobenzoyl Chloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoyl chloride, a reactive acylating agent, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its disubstituted phenyl ring offers a unique scaffold that medicinal chemists can exploit to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide explores the novel applications of this compound in medicinal chemistry, with a focus on its use in the development of potent anticancer agents, specifically tubulin polymerization inhibitors. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of these compounds, supported by detailed experimental protocols and quantitative data.

Application in Anticancer Drug Discovery: Nimesulide-Based Tubulin Inhibitors

A significant application of 2,5-dichloro-substituted aromatic compounds is in the synthesis of novel nimesulide (B1678887) analogues with potent anticancer activity. While the direct use of this compound is noted, a closely related precursor, 2,5-dichlorobenzyl chloride, has been successfully employed to synthesize a series of compounds that act as dual inhibitors of tubulin and Heat Shock Protein 27 (HSP27), leading to cell cycle arrest and apoptosis in cancer cells.[1]

Synthesis of N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide (Agent L4)

The synthesis of these potent anticancer agents involves a multi-step pathway, starting from the coupling of 2,5-dichlorobenzyl chloride with a suitably functionalized aniline (B41778) derivative. This is followed by a series of reactions to introduce the desired pharmacophoric features.

Experimental Protocol:

The synthesis of the nimesulide analogue L4, N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide, is a multi-step process.[1]

  • Step 1: Synthesis of Intermediate Compound A. 2-Amino-5-nitrophenol is reacted with 2,5-dichlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) overnight.

  • Step 2: Synthesis of Intermediate Compound B. The resulting compound A is then reacted with methylsulfonyl chloride and sodium hydride in dry DMF at room temperature.

  • Step 3: Synthesis of Intermediate Compound C. A methylation step is carried out using methyl chloride and sodium hydride in DMF.

  • Step 4: Reduction of the Nitro Group. The nitro group of compound C is reduced to an amine using ferric chloride (FeCl3) and zinc powder in a mixture of DMF and water.

  • Step 5: Final Amide Coupling. The resulting amine is coupled with 4-iodobenzoyl chloride in the presence of a suitable base to yield the final product, Agent L4.

Visualization of the Synthetic Workflow:

Synthetic Workflow for Agent L4 A 2-Amino-5-nitrophenol C Intermediate A A->C K2CO3, DMF B 2,5-Dichlorobenzyl chloride B->C E Intermediate B C->E NaH, DMF D Methylsulfonyl chloride D->E G Intermediate C E->G NaH, DMF F Methyl chloride F->G I Intermediate D (Amine) G->I Reduction H FeCl3, Zn H->I K Agent L4 I->K Amide Coupling J 4-Iodobenzoyl chloride J->K Mechanism of Action cluster_0 Nimesulide Analogue (Agent L4) cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes L4 Agent L4 Tubulin Tubulin L4->Tubulin Inhibits HSP27 HSP27 L4->HSP27 Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule ApoptosisReg Apoptosis Regulation HSP27->ApoptosisReg G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis ApoptosisReg->Apoptosis Dysregulation leads to G2M->Apoptosis

References

Exploring the Reactivity of 2,5-Dichlorobenzoyl Chloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzoyl chloride (CAS 2905-61-5) is a pivotal chemical intermediate recognized for its high reactivity and versatility in organic synthesis.[1][2] Its structure, featuring an acyl chloride functional group and a dichlorinated benzene (B151609) ring, makes it a potent acylating agent susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive exploration of the reactivity of this compound with common nucleophiles, including nitrogen, oxygen, and carbon-based species. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and pharmaceutical development. The role of this compound as a foundational building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is also highlighted.[1]

Core Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. The presence of the highly electronegative chlorine atom in the acyl chloride group, coupled with the inductive electron-withdrawing effects of the two chlorine atoms on the aromatic ring, renders the carbonyl carbon highly susceptible to nucleophilic attack.

The general mechanism for these reactions is nucleophilic acyl substitution . The reaction proceeds via a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by expelling the chloride ion, a good leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Synthesis of Benzamides

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing N-substituted-2,5-dichlorobenzamides. These derivatives are of significant interest in medicinal chemistry, with some exhibiting potent antitumor activities.[3][4] The reaction typically requires a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5]

Data Presentation: Synthesis of N-Substituted Benzamides
Nucleophile (Amine)ProductConditionsYield (%)Reference
BenzylamineN-Benzyl-2,5-dichlorobenzamideToluene, Reflux~80-90 (Est.)[3]
Aniline DerivativesVarious N-Aryl-2,5-dichlorobenzamidesDMF, 60°CGood[6]
2,6-DiisopropylanilineN-(2,6-Diisopropylphenyl)-2,5-dichlorobenzamideToluene, PPh₃, NCPhth49[3]

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Protocol: General N-Acylation of an Amine

This protocol is a generalized procedure adapted from standard acylation methods.[5][7]

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the stirred solution.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate portion of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted-2,5-dichlorobenzamide.[5]

G setup 1. Reaction Setup Dissolve amine in anhydrous DCM under N₂ atmosphere. cool 2. Cooling & Base Cool to 0°C. Add triethylamine (1.1 eq). setup->cool add 3. Acyl Chloride Addition Add 2,5-Dichlorobenzoyl chloride solution dropwise. cool->add react 4. Reaction Warm to RT, stir 2-4h. Monitor by TLC. add->react workup 5. Aqueous Work-up Wash with HCl, NaHCO₃, brine. react->workup isolate 6. Isolation Dry organic layer (MgSO₄). Concentrate in vacuo. workup->isolate purify 7. Purification Column chromatography or recrystallization. isolate->purify product Pure N-Substituted Benzamide purify->product

Caption: Experimental workflow for the N-acylation of amines.

Reactions with O-Nucleophiles: Synthesis of Esters and Hydrolysis

This compound readily reacts with alcohols (alcoholysis) to form the corresponding 2,5-dichlorobenzoate (B1240473) esters and with water (hydrolysis) to yield 2,5-dichlorobenzoic acid. These reactions are fundamental but can be competitive, especially when using non-anhydrous solvents or reagents.

Kinetic studies on substituted benzoyl chlorides show that electron-withdrawing groups on the benzene ring increase the rate of alcoholysis.[8] The two chlorine atoms on this compound would be expected to enhance its reactivity compared to unsubstituted benzoyl chloride.

Data Presentation: Reaction Kinetics of Substituted Benzoyl Chlorides with n-Propanol

The following data for various substituted benzoyl chlorides illustrate the electronic effects on reaction rates.[8]

SubstituentPseudo-First Order Rate Constant (k, min⁻¹) at 25°C
p-Bromo0.0590
p-Iodo0.0617
m-Iodo0.1044
Unsubstituted0.0321
m-Methoxy0.0340

This data demonstrates that electron-withdrawing substituents (halogens) increase the reaction rate, while electron-donating groups (methoxy) have a smaller effect.

Experimental Protocol: General Esterification (Alcoholysis)
  • Reaction Setup: Combine the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in a dry flask with an anhydrous solvent (e.g., DCM).

  • Acyl Chloride Addition: Cool the mixture to 0°C and slowly add a solution of this compound (1.05 equivalents) in the same solvent.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Perform an aqueous work-up similar to the N-acylation protocol to remove the pyridinium (B92312) hydrochloride salt and excess reagents, followed by drying, concentration, and purification of the resulting ester.

Reactions with C-Nucleophiles: Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic rings in a Friedel-Crafts acylation reaction.[9] This is a powerful C-C bond-forming reaction for the synthesis of substituted 2,5-dichlorobenzophenones, which are valuable synthetic intermediates.[10] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[11]

G step1 Step 1: Formation of Acylium Ion RCOCl This compound Acylium [Ar-C=O]⁺ (Acylium Ion) RCOCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ step2 Step 2: Electrophilic Aromatic Substitution Arene Arene (e.g., Benzene) Sigma Sigma Complex (Intermediate) Arene->Sigma + Acylium Ion Product 2,5-Dichlorobenzophenone Derivative Sigma->Product - H⁺ H_ion H⁺ HCl HCl H_ion->HCl + [AlCl₄]⁻ AlCl3_2 AlCl₃ (Regenerated)

Caption: Logical flow of the Friedel-Crafts acylation mechanism.
Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is adapted from general procedures for Friedel-Crafts reactions.[9][12]

  • Safety: This reaction must be performed in a well-ventilated fume hood, as it generates HCl gas. All glassware must be scrupulously dried.

  • Reaction Setup: Charge a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or the aromatic substrate itself if liquid, like benzene).

  • Reagent Addition: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 equivalent) in the aromatic substrate (e.g., benzene) from the addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction.[12]

  • Quenching: Carefully quench the reaction by pouring the cooled mixture into a beaker of crushed ice and concentrated HCl.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude ketone product by distillation or recrystallization.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. Its derivatives, particularly amides, have shown significant biological potential. For example, certain N-substituted benzamides have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[4][13]

G start 2,5-Dichlorobenzoyl Chloride reaction Nucleophilic Acyl Substitution start->reaction reagent Nucleophile (e.g., Substituted Amine) reagent->reaction intermediate N-Substituted-2,5-dichloro- benzamide Derivative reaction->intermediate bio_target Biological Target (e.g., HDAC Enzyme) intermediate->bio_target Binding/ Inhibition effect Therapeutic Effect (e.g., Antitumor Activity) bio_target->effect Modulation of Cellular Pathway

Caption: Role as a building block for bioactive molecules.

Conclusion

This compound exhibits predictable yet powerful reactivity centered on nucleophilic acyl substitution. Its reactions with amines, alcohols, and arenes provide reliable pathways to a diverse range of chemical structures. This versatility establishes it as an indispensable reagent in synthetic chemistry and a strategic intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, guided by the protocols and data presented herein, enables researchers to effectively leverage this compound in the design and synthesis of novel molecules with significant functional and therapeutic potential.

References

Safeguarding Synthesis: A Technical Guide to 2,5-Dichlorobenzoyl Chloride Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dichlorobenzoyl chloride (CAS No: 2905-61-5). A critical reagent in pharmaceutical synthesis, its corrosive and hazardous nature necessitates stringent safety measures to ensure the well-being of laboratory personnel and the integrity of research. This document outlines its chemical and physical properties, potential hazards, personal protection protocols, and emergency procedures.

Core Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC7H3Cl3O[1][2][3]
Molecular Weight209.5 g/mol [1][2][3]
Boiling Point142-143°C (at 21 mmHg)[4]
Melting Point18°C[4]
Flash Point110°C[4]
Relative Density1.45[4]
Table 2: Hazard Identification and Classification
Hazard ClassGHS ClassificationKey PhrasesSource
CorrosiveSkin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damage[5][6]
HarmfulAcute Toxicity, Oral, Category 4H22: Harmful if swallowed[5]
Corrosive to MetalsCategory 1H290: May be corrosive to metals
Eye DamageSerious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage

Experimental and Handling Protocols

Adherence to the following detailed protocols is mandatory when working with this compound to mitigate risks.

Engineering Controls and Work Environment
  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[5][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture.[5][7] Containers should be tightly closed and stored in a designated corrosives area.[7][8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical for personal safety.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[4][6][7]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a flame-retardant lab coat or chemical protective suit are required.[5][6][7]

  • Respiratory Protection: In situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][6][7]

Accidental Release and Spill Cleanup

In the event of a spill, the following procedures should be immediately enacted:

  • Evacuate: Immediately evacuate personnel from the affected area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][6]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimental Work cluster_storage Storage & Waste Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B A->B C Verify Engineering Controls (Fume Hood, Eyewash, Shower) B->C B->C D Select & Inspect Personal Protective Equipment (PPE) C->D C->D E Work within a certified chemical fume hood D->E Proceed to Handling F Wear appropriate PPE E->F E->F G Handle with care to avoid spills and splashes F->G F->G H Keep containers tightly closed when not in use G->H G->H I Store in a cool, dry, well-ventilated area H->I Post-Experiment K Label waste containers clearly H->K Post-Experiment J Segregate from incompatible materials (bases, oxidizers) I->J I->J L Dispose of waste according to institutional protocols K->L K->L M Spill or Leak P Follow Spill Cleanup Protocol M->P M->P N Personal Exposure Q Administer First Aid & Seek Medical Attention N->Q N->Q O Fire R Use appropriate extinguishing media (CO2, dry chemical, foam) O->R O->R

Caption: Workflow for Safe Handling of this compound.

References

2,5-Dichlorobenzoyl Chloride: A Versatile Intermediate in the Synthesis of High-Performance Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzoyl chloride is a key chemical intermediate, finding significant application in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring a reactive acyl chloride group and a dichlorinated benzene (B151609) ring, allows for the construction of complex chromophoric systems with desirable properties such as high lightfastness and thermal stability. This technical guide provides an in-depth overview of the role of this compound in the creation of colorants, with a focus on the synthesis of C.I. Vat Yellow 31. This document details the chemical properties of the intermediate, its application in dye synthesis, and includes a comprehensive experimental protocol for the preparation of a notable vat dye.

Introduction

The search for novel colorants with enhanced performance characteristics is a continuous endeavor in the fields of materials science and industrial chemistry. Intermediates that provide a stable and versatile platform for the synthesis of these colorants are of paramount importance. This compound, with its distinct reactivity, serves as a valuable building block for the creation of robust dye and pigment molecules. The presence of chlorine atoms on the benzene ring can enhance the stability and influence the final color of the resulting chromophore. This guide will explore the synthetic utility of this compound, focusing on its application in the production of anthraquinone-based vat dyes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
CAS Number 2905-61-5
Appearance White solid
Melting Point 30 °C
Boiling Point 95 °C at 1 mmHg

Application in Dye Synthesis: The Case of C.I. Vat Yellow 31

A significant application of this compound is in the synthesis of vat dyes, a class of water-insoluble dyes that are applied to cellulosic fibers in a reduced, soluble form. A prime example is C.I. Vat Yellow 31, a pyrimidine (B1678525) anthrone-based dye known for its yellow hue and good fastness properties.

The synthesis of C.I. Vat Yellow 31 involves the acylation of 1H-benzo[e]perimidin-5-amine with this compound.[1] This reaction forms a stable amide linkage, integrating the 2,5-dichlorobenzoyl moiety into the final dye structure.

Properties of C.I. Vat Yellow 31
PropertyValue
C.I. Name Vat Yellow 31
Molecular Formula C₂₂H₁₁Cl₂N₃O₂
Molecular Weight 420.25 g/mol
CAS Number 6871-93-8
Color Yellow
Melting Point 287 °C[1]
Synthesis Pathway

The synthesis of C.I. Vat Yellow 31 from this compound is a multi-step process that begins with the preparation of the key intermediate, 1H-benzo[e]perimidin-5-amine.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_dye Dye Synthesis 1-Aminoanthraquinone (B167232) 1-Aminoanthraquinone 1-Benzamidoanthraquinone 1-Benzamidoanthraquinone 1-Aminoanthraquinone->1-Benzamidoanthraquinone Benzoyl Chloride 1H-Benzo[g]quinoline-2,4(3H,5H)-dione 1H-Benzo[g]quinoline-2,4(3H,5H)-dione 1-Benzamidoanthraquinone->1H-Benzo[g]quinoline-2,4(3H,5H)-dione Cyclization 1H-benzo[e]perimidin-5-amine 1H-benzo[e]perimidin-5-amine 1H-Benzo[g]quinoline-2,4(3H,5H)-dione->1H-benzo[e]perimidin-5-amine Amination Vat_Yellow_31 Vat_Yellow_31 1H-benzo[e]perimidin-5-amine->Vat_Yellow_31 Acylation 2,5-Dichlorobenzoyl_chloride 2,5-Dichlorobenzoyl_chloride 2,5-Dichlorobenzoyl_chloride->Vat_Yellow_31

Synthesis pathway of C.I. Vat Yellow 31.

Experimental Protocols

Synthesis of 1H-benzo[e]perimidin-5-amine (Precursor)

This protocol is a representative procedure for the synthesis of the precursor amine and may require optimization.

Materials:

Procedure:

  • Benzoylation of 1-Aminoanthraquinone: In a round-bottom flask, dissolve 1-aminoanthraquinone in pyridine. Add benzoyl chloride dropwise at room temperature with stirring. Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 1-benzamidoanthraquinone.

  • Cyclization: The 1-benzamidoanthraquinone is then subjected to cyclization, typically by heating in a high-boiling point solvent or with a dehydrating agent like sulfuric acid, to form 1H-benzo[g]quinoline-2,4(3H,5H)-dione.

  • Amination: The resulting dione (B5365651) is then reacted with a source of ammonia under pressure and at elevated temperature to yield 1H-benzo[e]perimidin-5-amine. The crude product is purified by recrystallization.

Synthesis of C.I. Vat Yellow 31

This protocol describes the final acylation step.

Materials:

  • 1H-benzo[e]perimidin-5-amine

  • This compound

  • High-boiling point inert solvent (e.g., nitrobenzene (B124822) or o-dichlorobenzene)

  • Acid scavenger (e.g., pyridine or sodium carbonate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 1H-benzo[e]perimidin-5-amine in the inert solvent.

  • Add the acid scavenger to the suspension.

  • Slowly add a stoichiometric amount of this compound to the mixture at room temperature.

  • Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter the precipitated crude C.I. Vat Yellow 31.

  • Wash the crude product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and by-products.

  • Dry the purified C.I. Vat Yellow 31 in an oven at 80-100 °C.

Expected Yield: The yield of this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.

Experimental_Workflow cluster_precursor_synthesis Precursor Synthesis cluster_dye_synthesis Vat Yellow 31 Synthesis A 1. Benzoylation of 1-Aminoanthraquinone B 2. Cyclization to 1H-Benzo[g]quinoline-2,4(3H,5H)-dione A->B C 3. Amination to 1H-benzo[e]perimidin-5-amine B->C D 1. Suspend 1H-benzo[e]perimidin-5-amine in inert solvent C->D E 2. Add acid scavenger D->E F 3. Add this compound E->F G 4. Heat to 150-180°C F->G H 5. Cool and filter G->H I 6. Wash with solvent H->I J 7. Dry the product I->J

Experimental workflow for the synthesis of C.I. Vat Yellow 31.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance dyes. Its reaction with amino-functionalized chromophoric systems, such as 1H-benzo[e]perimidin-5-amine, allows for the creation of robust vat dyes like C.I. Vat Yellow 31. The methodologies presented in this guide provide a framework for the synthesis and further exploration of novel colorants based on this important chemical building block. The continued investigation into the reactions of this compound with various dye precursors holds promise for the development of new materials with tailored optical and stability properties for a wide range of applications.

References

The Dual Nature of Reactivity: A Technical Guide to the Electronic and Steric Effects of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed investigation into the core electronic and steric effects of 2,5-Dichlorobenzoyl chloride. This crucial reagent, widely used as an acylating agent in the synthesis of pharmaceuticals and agrochemicals, possesses a unique substitution pattern that significantly influences its reactivity.[1] Understanding these effects is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities.

Physicochemical and Spectroscopic Profile

This compound is a solid or liquid with a pungent odor, characterized by the presence of a highly reactive acyl chloride functional group and two chlorine atoms on the aromatic ring.[1] These substituents dictate the molecule's chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2905-61-5[1]
Molecular Formula C₇H₃Cl₃O[1]
Molecular Weight 209.45 g/mol [1]
Appearance White or colorless to light yellow solid or liquid[1]
Boiling Point 95 °C at 1 mmHgN/A
Melting Point 30 °CN/A
Density ~1.498 g/cm³N/A

Table 2: Indicative ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Expected Shift for this compound
Carbonyl (C=O) 160 - 185 (for acid chlorides)~165-170
Aromatic (C-Cl) 128 - 135In the higher end of the aromatic range
Aromatic (C-H) 125 - 130In the standard aromatic range
Aromatic (C-C=O) 130 - 140In the higher end of the aromatic range

Note: Expected shifts are estimated based on typical ranges. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will cause downfield shifts (higher ppm values) for the attached carbons.

Dissecting the Electronic Effects

The reactivity of the acyl chloride is dominated by the electrophilicity of the carbonyl carbon. The two chlorine atoms on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effect (-I): As highly electronegative atoms, both chlorines exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack.

  • Resonance Effect (+M): The chlorine atoms, possessing lone pairs of electrons, can also donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect is significantly stronger and dominates the electronic landscape.

The net result is a strong deactivation of the aromatic ring towards electrophilic substitution and a pronounced activation of the carbonyl group towards nucleophilic acyl substitution.

Table 3: Hammett Substituent Constants (σ) for Chlorine

Substituent Positionσ ValueImplication
meta-Chloro (σ_meta_) +0.37Strong electron-withdrawing effect
para-Chloro (σ_para_) +0.23Moderate electron-withdrawing effect

Data sourced from multiple references.[2][3]

The substituent at position 2 is ortho to the acyl chloride, and the one at position 5 is meta. Hammett constants are not strictly additive, especially with an ortho substituent due to accompanying steric effects. However, the positive values for both meta and para positions indicate that the cumulative electronic effect of two chlorine atoms will be strongly electron-withdrawing, thus increasing the reactivity of the acyl chloride group.

G cluster_effects Electronic Effects on Carbonyl Carbon Inductive (-I) Inductive (-I) Net_Effect Net Electron Withdrawal Inductive (-I)->Net_Effect Resonance (+M) Resonance (+M) Resonance (+M)->Net_Effect Reactivity Increased Electrophilicity (Enhanced Reactivity) Net_Effect->Reactivity Cl_Substituents 2,5-Dichloro Substituents Cl_Substituents->Inductive (-I) Dominant Cl_Substituents->Resonance (+M) Minor

Figure 1. Logical flow of electronic effects in this compound.

The Impact of Steric Hindrance

While electronic effects activate the carbonyl group, the chlorine atom at the 2-position (ortho substituent) introduces significant steric hindrance. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction compared to its meta- or para-substituted counterparts.

This steric effect can be advantageous in certain synthetic applications, allowing for greater selectivity. For large or bulky nucleophiles, the reaction rate may be significantly diminished, whereas smaller nucleophiles may still be able to access the electrophilic carbonyl center. This interplay between activating electronics and impeding sterics is a defining characteristic of this compound's reactivity. Computational studies on molecules like 2,6-dichlorobenzoyl chloride have shown that ortho-substituents can force the acyl chloride group to twist out of the plane of the benzene ring, which would further impact conjugation and reactivity.[4]

Key Synthetic Applications and Protocols

The enhanced electrophilicity of this compound makes it a valuable reagent in acylation reactions, such as the Friedel-Crafts and Schotten-Baumann reactions.

Friedel-Crafts Acylation

In a Friedel-Crafts acylation, this compound can react with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. The reaction proceeds through the formation of a highly reactive acylium ion.

G RCOCl This compound Complex R-CO-Cl-AlCl₃ Complex RCOCl->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium [R-C=O]⁺ Acylium Ion (Electrophile) Complex->Acylium Cleavage Sigma Arenium Ion Intermediate (Sigma Complex) Acylium->Sigma Arene Aromatic Ring (e.g., Benzene) Arene->Sigma Electrophilic Attack Product Aryl Ketone Product Sigma->Product Deprotonation by AlCl₄⁻ Catalyst_Regen AlCl₃ + HCl G Start Start: Prepare Reagents (Amine/Alcohol in Organic Solvent, Aq. NaOH) Cool Cool Reaction Vessel (Ice Bath) Start->Cool Add_Base Add Aqueous Base to Amine/Alcohol Cool->Add_Base Add_Acyl Dropwise Addition of This compound Add_Base->Add_Acyl React Stir at Room Temperature (1-2 hours) Add_Acyl->React Workup Workup: Separate Organic Layer React->Workup Purify Wash, Dry, and Evaporate Solvent Workup->Purify Product Purify Crude Product (Recrystallization/Chromatography) Purify->Product

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable ketone intermediates. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This document provides a detailed protocol for the Friedel-Crafts acylation utilizing 2,5-Dichlorobenzoyl chloride as the acylating agent. The presence of two chlorine atoms on the benzoyl chloride ring influences the reactivity and provides a handle for further synthetic transformations, making the resulting (2,5-dichlorophenyl)aryl methanones versatile building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the this compound.

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although it often forms a complex with the ketone product, necessitating stoichiometric amounts of the catalyst.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 2,5-Dichlorobenzoyl chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) AreniumIon Arenium Ion (Sigma Complex) AcyliumIon->AreniumIon + Aromatic Ring Complex->AcyliumIon - AlCl₄⁻ AromaticRing Aromatic Substrate (Nucleophile) Product (2,5-Dichlorophenyl)aryl methanone AreniumIon->Product - H⁺ (to AlCl₄⁻) RegeneratedCatalyst AlCl₃ + HCl Experimental_Workflow start Start: Dry Reaction Setup (N₂ atmosphere) add_alcl3 Add Anhydrous AlCl₃ and DCM start->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acyl_chloride Dropwise addition of This compound in DCM cool->add_acyl_chloride add_aromatic Dropwise addition of Aromatic Substrate in DCM add_acyl_chloride->add_aromatic react Stir at Room Temperature (Monitor by TLC) add_aromatic->react quench Quench with Ice/HCl react->quench extract Work-up: Separatory Funnel Extraction quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify end Final Product: (2,5-Dichlorophenyl)aryl methanone purify->end

Synthesis of 2,5-Dichlorobenzophenone from 2,5-Dichlorobenzoyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dichlorobenzophenone (B102398), a key intermediate in pharmaceutical and chemical industries. The featured protocol details the Friedel-Crafts acylation of benzene (B151609) with 2,5-dichlorobenzoyl chloride, a method noted for its potential for high yields. This application note includes a detailed experimental procedure, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

2,5-Dichlorobenzophenone is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its preparation is a common objective in medicinal and process chemistry. The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. While the synthesis of 2,5-dichlorobenzophenone is often approached via the acylation of p-dichlorobenzene with benzoyl chloride, this route can be associated with the formation of isomeric impurities and variable yields.

An alternative and potentially higher-yielding approach involves the reaction of benzene with this compound in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This method offers the advantage of regioselectivity, as the acylation occurs on the unsubstituted benzene ring, thus avoiding the formation of isomers that can arise when using a substituted benzene derivative. This application note provides a detailed protocol for this specific and efficient synthesis.

Reaction Scheme

The synthesis of 2,5-dichlorobenzophenone from this compound and benzene proceeds via an electrophilic aromatic substitution reaction, as depicted below:

This compound + Benzene --(Aluminum chloride)--> 2,5-Dichlorobenzophenone + Hydrogen chloride

Experimental Protocol

This section outlines a detailed procedure for the synthesis of 2,5-dichlorobenzophenone.

Materials:

  • This compound

  • Anhydrous benzene (reagent grade)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (B28343)

  • Hexane

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the this compound).

  • Solvent and Reactant Addition: Add anhydrous benzene, which serves as both the solvent and reactant, to the flask. Cool the mixture to 0-5 °C using an ice bath with constant stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure 2,5-dichlorobenzophenone.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,5-dichlorobenzophenone.

ParameterValueReference
Reactants
This compound1.0 eq
BenzeneExcess (serves as solvent and reactant)
Aluminum Chloride1.1 - 1.5 eq
Reaction Conditions
Temperature0-5 °C (addition), Room Temp. (reaction)
Reaction Time2-4 hours
Product
YieldHigh (specific yield depends on scale and purification)[1]
Melting Point87-89 °C
Spectroscopic Data
¹H NMR (CDCl₃)δ 7.30-7.80 (m, 8H, Ar-H)
¹³C NMR (CDCl₃)δ 194.5 (C=O), 138.0, 137.2, 132.9, 131.6, 130.3, 130.1, 128.6, 128.5
IR (KBr, cm⁻¹)~1670 (C=O stretch), ~1590, 1450 (C=C stretch)

Visualizations

Signaling Pathway / Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DBC 2,5-Dichlorobenzoyl chloride ReactionMix Friedel-Crafts Acylation (0°C to RT) DBC->ReactionMix Benzene Benzene Benzene->ReactionMix AlCl3 Aluminum Chloride AlCl3->ReactionMix Quench Quenching (Ice/HCl) ReactionMix->Quench Reaction Completion Extract Extraction (DCM) Quench->Extract Wash Washing (NaHCO3, Brine) Extract->Wash Dry Drying & Solvent Removal Wash->Dry Recrystallize Recrystallization (Toluene/Hexane) Dry->Recrystallize Product 2,5-Dichlorobenzophenone Recrystallize->Product Pure Product Experimental_Protocol start Start setup 1. Assemble dry three-neck flask with condenser and dropping funnel start->setup add_alcl3 2. Add anhydrous AlCl3 to the flask setup->add_alcl3 add_benzene 3. Add anhydrous benzene and cool to 0-5°C add_alcl3->add_benzene prepare_acyl 4. Dissolve this compound in DCM add_benzene->prepare_acyl add_acyl 5. Add acyl chloride solution dropwise prepare_acyl->add_acyl react 6. Stir at room temperature for 2-4 hours add_acyl->react quench 7. Pour into ice/HCl mixture react->quench extract 8. Separate organic layer and extract aqueous layer quench->extract wash 9. Wash combined organic layers extract->wash dry 10. Dry with MgSO4 and remove solvent wash->dry purify 11. Recrystallize from toluene/hexane dry->purify end End: Pure 2,5-Dichlorobenzophenone purify->end

References

Application Notes and Protocols for the Preparation of Dichlorobenzamide Derivatives with 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The 2,5-dichloro substitution pattern on the benzoyl ring imparts specific physicochemical properties that can influence biological activity and material characteristics. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives via the reaction of 2,5-dichlorobenzoyl chloride with various primary and secondary amines. The methodologies described herein are based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation.

Reaction Principle

The synthesis of 2,5-dichlorobenzamide (B1294676) derivatives from this compound and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[1]

Applications of Dichlorobenzamide Derivatives

Derivatives of dichlorobenzoic acid and related benzamides have been investigated for a range of biological activities. For instance, various substituted benzamides have shown potential as antitumor, anti-inflammatory, analgesic, and antimicrobial agents.[2] Specifically, derivatives of 2,5-diaminobenzamide (B14656821) have been evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing the ability to induce apoptosis.[3][4] The dichlorophenyl moiety is a common feature in a variety of biologically active compounds, influencing their pharmacological effects.[5] Furthermore, 2,5-dichlorobenzoic acid itself is a precursor in the synthesis of herbicides.[6] The derivatives synthesized using the following protocols may serve as novel candidates for drug discovery programs or as building blocks for functional materials.

Experimental Protocols

The following protocols provide general procedures for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives. The choice of solvent, base, and reaction temperature may be optimized for specific substrates to achieve higher yields and purity.

Protocol 1: Synthesis of N-Aryl-2,5-dichlorobenzamides

This protocol is suitable for the reaction of this compound with aromatic amines (anilines).

Materials:

  • This compound

  • Substituted or unsubstituted aniline (B41778) (1.0 eq)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the aniline (1.0 eq) and dissolve it in anhydrous DCM.

  • Add the base (pyridine or TEA, 1.5 - 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of N-Alkyl-2,5-dichlorobenzamides

This protocol is suitable for the reaction of this compound with aliphatic primary or secondary amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, piperidine) (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic amine (1.0 - 1.2 eq) and TEA or DIEA (1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

The following table summarizes the synthesis of representative 2,5-dichlorobenzamide derivatives.

Derivative NameAmine UsedBaseSolventReaction Time (h)Yield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
2,5-Dichloro-N-phenylbenzamide AnilinePyridineDCM1285154-156¹H NMR (CDCl₃): δ 7.85 (s, 1H, NH), 7.65 (d, J=7.6 Hz, 2H), 7.50-7.35 (m, 4H), 7.20 (t, J=7.4 Hz, 1H). ¹³C NMR (CDCl₃): δ 163.5, 137.8, 137.2, 132.5, 131.8, 130.5, 129.3, 129.1, 125.0, 120.8. MS (ESI): m/z 266.0 [M+H]⁺.
N-Benzyl-2,5-dichlorobenzamide BenzylamineTEADCM692128-130¹H NMR (CDCl₃): δ 7.45 (d, J=2.4 Hz, 1H), 7.38-7.28 (m, 7H), 6.55 (br s, 1H, NH), 4.65 (d, J=5.6 Hz, 2H). ¹³C NMR (CDCl₃): δ 165.2, 138.1, 137.5, 132.0, 131.5, 130.8, 129.0, 128.8, 128.0, 127.8, 44.5. MS (ESI): m/z 280.0 [M+H]⁺.
(2,5-Dichlorophenyl)(piperidin-1-yl)methanone PiperidineTEATHF88878-80¹H NMR (CDCl₃): δ 7.35-7.28 (m, 3H), 3.75 (br s, 2H), 3.40 (br s, 2H), 1.70-1.55 (m, 6H). ¹³C NMR (CDCl₃): δ 167.5, 138.0, 132.2, 131.0, 129.5, 128.9, 128.2, 48.8, 43.5, 26.5, 25.6, 24.6. MS (ESI): m/z 258.0 [M+H]⁺.
2,5-Dichloro-N-(4-methoxyphenyl)benzamide p-AnisidinePyridineDCM1582162-164¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.75 (d, J=2.5 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 7.58 (dd, J=8.5, 2.5 Hz, 1H), 7.52 (d, J=9.0 Hz, 2H), 6.95 (d, J=9.0 Hz, 2H), 3.75 (s, 3H). ¹³C NMR (DMSO-d₆): δ 163.8, 156.0, 137.5, 132.4, 132.0, 131.8, 130.9, 128.8, 122.5, 114.2, 55.6. MS (ESI): m/z 296.0 [M+H]⁺.

Note: Analytical data are representative and may vary slightly based on the specific instrumentation and conditions used.

Mandatory Visualizations

General Synthesis Scheme

Synthesis cluster_conditions Reaction Conditions reagent1 2,5-Dichlorobenzoyl chloride product N-Substituted-2,5-dichlorobenzamide reagent1->product reagent2 Amine (R-NH₂ or R₂NH) reagent2->product side_product + HCl conditions Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) 0°C to Room Temperature

Caption: General reaction scheme for the synthesis of N-substituted-2,5-dichlorobenzamides.

Experimental Workflow

Workflow start Start dissolve Dissolve Amine and Base in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_chloride Add 2,5-Dichlorobenzoyl Chloride Dropwise cool->add_chloride react Stir at Room Temperature (4-24h) add_chloride->react workup Aqueous Workup (Wash with Acid, Base, Brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification of 2,5-dichlorobenzamide derivatives.

Potential Biological Signaling Pathway

Given that some benzamide (B126) derivatives exhibit anti-cancer properties by inducing apoptosis, a potential signaling pathway they might modulate is the intrinsic apoptosis pathway.

Apoptosis compound 2,5-Dichlorobenzamide Derivative stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for biologically active 2,5-dichlorobenzamide derivatives.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing 2,5-Dichlorobenzoyl chloride as a primary reactant. The protocols focus on two principal reaction types: Friedel-Crafts acylation and amide bond formation, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

Application 1: Synthesis of 2,5-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

Introduction: 2,5-Dichloro-4'-fluorobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals. The Friedel-Crafts acylation of fluorobenzene (B45895) with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a standard and effective method for its preparation. The presence of halogen atoms on the benzophenone (B1666685) structure is a common feature in many bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.

Reaction Scheme:

This compound + Fluorobenzene -> 2,5-Dichloro-4'-fluorobenzophenone

Experimental Protocol:

Materials:

  • This compound (1.0 equivalent)

  • Fluorobenzene (3.0 equivalents, serves as reactant and solvent)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The flask is cooled in an ice bath to 0-5 °C under a nitrogen atmosphere.

  • Addition of Reactants: A solution of this compound (1.0 eq) in fluorobenzene (3.0 eq) is added dropwise to the stirred suspension of AlCl₃ in DCM over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and 2M HCl with vigorous stirring. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford pure 2,5-Dichloro-4'-fluorobenzophenone.

Data Presentation:

ParameterValueNotes
Reactants
This compound1.0 equivalentLimiting reagent
Fluorobenzene3.0 equivalentsReactant and solvent
Anhydrous Aluminum chloride1.2 equivalentsLewis acid catalyst
Reaction Conditions
Temperature0-10 °C (addition), Room Temp. (reaction)Initial cooling is critical to control the exothermic reaction.
Reaction Time2-4 hoursMonitored by TLC for completion.
Product
Molecular FormulaC₁₃H₇Cl₂FO
Molecular Weight269.10 g/mol
Expected Yield75-90%Actual yield may vary depending on reaction scale and purification.
Purity>98%After column chromatography.
AppearanceWhite to off-white solid

Mandatory Visualization:

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Charge flask with AlCl3 and DCM 2. Cool to 0-5 °C under N2 Addition 3. Add this compound in Fluorobenzene dropwise Setup->Addition Stir 4. Stir at room temperature for 2-4 hours (Monitor by TLC) Addition->Stir Quench 5. Quench with ice and HCl Stir->Quench Wash 6. Wash with HCl, NaHCO3, Brine Quench->Wash Dry 7. Dry and concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure 2,5-Dichloro-4'- fluorobenzophenone Purify->Product

Caption: Experimental workflow for the synthesis of 2,5-Dichloro-4'-fluorobenzophenone.

Application 2: Synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide

Introduction: N-acylated sulfonamides are an important class of compounds in medicinal chemistry. For instance, they form the core structure of sulfonylurea drugs like glibenclamide, which are used to treat type 2 diabetes. The synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide serves as a model for the preparation of precursors to such drugs. This protocol details the amide bond formation between this compound and the aromatic amine of sulfanilamide (B372717).

Reaction Scheme:

This compound + Sulfanilamide -> N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide

Experimental Protocol:

Materials:

  • This compound (1.0 equivalent)

  • Sulfanilamide (4-aminobenzenesulfonamide) (1.05 equivalents)

  • Pyridine (B92270) (1.5 equivalents, acts as base and solvent)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (B145695) for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sulfanilamide (1.05 eq) in pyridine (1.5 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash it sequentially with 1M HCl to remove excess pyridine, followed by washing with deionized water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product will precipitate.

  • Purification: The crude solid is collected by filtration and can be purified by recrystallization from ethanol to yield pure N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide.

Data Presentation:

ParameterValueNotes
Reactants
This compound1.0 equivalentLimiting reagent
Sulfanilamide1.05 equivalentsA slight excess ensures complete consumption of the acyl chloride.
Pyridine1.5 equivalentsActs as a base to neutralize HCl byproduct.
Reaction Conditions
Temperature0 °C (addition), Room Temp. (reaction)Controlled addition to manage exothermicity.
Reaction Time6-12 hoursMonitored by TLC for completion.
Product
Molecular FormulaC₁₃H₉Cl₂N₂O₃S
Molecular Weight360.19 g/mol
Expected Yield80-95%Actual yield may vary.
Purity>98%After recrystallization.
AppearanceWhite crystalline solid

Mandatory Visualization:

Amide_Formation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction_amide Reaction cluster_workup_purification Work-up & Purification Setup 1. Dissolve Sulfanilamide in Pyridine/DCM 2. Cool to 0 °C Addition 3. Add 2,5-Dichlorobenzoyl chloride solution dropwise Setup->Addition Stir 4. Stir at room temperature for 6-12 hours (Monitor by TLC) Addition->Stir Wash 5. Wash with 1M HCl and Water Stir->Wash Isolate 6. Dry, concentrate, and filter crude product Wash->Isolate Purify 7. Recrystallize from Ethanol Isolate->Purify Product Pure N-(4-sulfamoylphenyl)- 2,5-dichlorobenzamide Purify->Product

Caption: Experimental workflow for the synthesis of N-(4-sulfamoylphenyl)-2,5-dichlorobenzamide.

Application Notes and Protocols for the Acylation of Aromatic Compounds with 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of various aromatic compounds using 2,5-Dichlorobenzoyl chloride. This reaction is a critical transformation in organic synthesis, particularly for the preparation of specialized ketones that serve as key intermediates in the development of pharmaceuticals and other high-value organic materials.

The presence of two deactivating chloro-substituents on the benzoyl chloride ring presents unique challenges, often requiring carefully optimized reaction conditions to achieve high yields and purity. These notes offer insights into catalyst selection, solvent effects, and substrate reactivity to guide researchers in successfully employing this versatile reaction.

General Reaction Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound with this compound using a Lewis acid catalyst.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly reactive with water and can release HCl gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Organic solvents used in this procedure are often flammable and volatile. Work in a well-ventilated area away from ignition sources.

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole, 1,4-dichlorobenzene)

  • Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous inert solvent (e.g., dichloromethane (B109758) (DCM), dichloroethane (DCE), carbon disulfide (CS₂), nitrobenzene)

  • Ice-water bath

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The entire apparatus should be under an inert atmosphere.

  • Catalyst and Solvent Addition: To the reaction flask, add the anhydrous Lewis acid catalyst (typically 1.1 to 2.5 molar equivalents relative to the acyl chloride). Add the anhydrous solvent to create a slurry.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of this compound: Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the cooled catalyst slurry over 15-30 minutes with vigorous stirring.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 to 5.0 molar equivalents) in a minimal amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0-5 °C or allowed to warm to room temperature, or heated, depending on the reactivity of the aromatic substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes various examples of the acylation of aromatic compounds with this compound, detailing the specific reaction conditions and corresponding yields.

Aromatic SubstrateCatalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
1,4-Dichlorobenzene (B42874)AlCl₃ (2.2)1,4-Dichlorobenzene (excess)1703.597[1]
1,4-DichlorobenzeneAlCl₃ (1.1)1,4-Dichlorobenzene (excess)1703.564[1]
BenzeneAlCl₃ (1.5)Benzene (excess)Reflux2~80 (isolated)[1]
TolueneAlCl₃ (1.1)Dichloromethane0 to RT4Not specified[2]
Phenyl etherAlCl₃ (1.0)Not specified100271 (overall)[3]

Application Notes

Catalyst Selection and Stoichiometry:

The choice and amount of Lewis acid catalyst are critical for the success of the acylation with this compound. Due to the deactivating effect of the two chlorine atoms on the acyl chloride, a strong Lewis acid is generally required.

  • Aluminum Chloride (AlCl₃): This is the most commonly used and effective catalyst for this reaction.[1] Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is often necessary. For deactivated aromatic substrates, an excess of AlCl₃ (up to 2.5 equivalents) may be required to drive the reaction to completion and achieve high yields.[1]

  • Ferric Chloride (FeCl₃): While a weaker Lewis acid than AlCl₃, FeCl₃ can also be used, particularly with more reactive aromatic substrates. It may offer a milder and more cost-effective alternative.

  • Other Lewis Acids: Other Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have been employed in Friedel-Crafts acylations, but their efficacy with the deactivated this compound needs to be evaluated on a case-by-case basis.

Solvent Effects:

The choice of solvent can significantly influence the reaction rate and selectivity.

  • Non-polar Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are common choices as they are inert and good solvents for the reactants and the intermediate complex. Carbon disulfide (CS₂) is another traditional solvent, though its use is often limited due to its high volatility and toxicity.

  • Aromatic Solvents: Using the aromatic substrate itself as the solvent (when it is a liquid and inexpensive) can be an effective strategy, especially for less reactive substrates, as the high concentration drives the reaction forward.[1]

  • Polar Solvents: Nitrobenzene (B124822) can be used as a solvent, particularly for very unreactive substrates, as it can dissolve the Lewis acid-acyl chloride complex. However, it is also a deactivating solvent and can be difficult to remove. The use of nitrobenzene should be carefully considered due to its toxicity.

Substrate Reactivity and Regioselectivity:

The nature of the aromatic substrate plays a crucial role in the outcome of the acylation.

  • Activated Rings: Aromatic compounds with electron-donating groups (e.g., anisole, toluene) are more reactive and will typically undergo acylation under milder conditions. The acylation will be directed to the ortho and para positions relative to the activating group. Steric hindrance often favors para substitution.

  • Deactivated Rings: Aromatic compounds with electron-withdrawing groups are less reactive and require more forcing conditions (higher temperatures, excess catalyst). The acylation of deactivated rings is generally more challenging.

  • Halogenated Benzenes: The acylation of halogenated benzenes like 1,4-dichlorobenzene is feasible but requires forcing conditions due to the deactivating nature of the halogen substituents.[1]

Potential Side Reactions:

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the resulting ketone is deactivated, it can still occur with highly activated aromatic rings or under harsh reaction conditions.

  • Decomposition: At high temperatures, the acyl chloride or the product may decompose, leading to lower yields and the formation of byproducts.

  • Hydrolysis: The acyl chloride and the Lewis acid catalyst are both sensitive to moisture. Ingress of water will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid and deactivation of the catalyst.

Visualizations

G General Workflow for Friedel-Crafts Acylation cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification A Dry Glassware Assembly (Flask, Condenser, Addition Funnel) B Inert Atmosphere (Nitrogen or Argon) A->B C Add Anhydrous Solvent and Lewis Acid Catalyst (e.g., AlCl3) B->C D Cool to 0-5 °C C->D E Add this compound Solution Dropwise D->E F Add Aromatic Substrate Solution Dropwise E->F G Stir at Appropriate Temperature (Monitor by TLC) F->G H Quench with Ice/HCl G->H I Extract with Organic Solvent H->I J Wash with Water, NaHCO3, Brine I->J K Dry and Concentrate J->K L Recrystallization or Column Chromatography K->L M Characterization (NMR, IR, MS) L->M

Caption: A flowchart illustrating the general experimental workflow for the Friedel-Crafts acylation of an aromatic compound with this compound.

G Proposed Mechanism of Acylation with this compound cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Product Formation AcylChloride This compound Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl3 LewisAcid Lewis Acid (AlCl3) LewisAcid->Complex AcyliumIon 2,5-Dichlorobenzoyl Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Deprotonation Deprotonation by [AlCl4]- SigmaComplex->Deprotonation ProductComplex Product-Lewis Acid Complex Deprotonation->ProductComplex - HCl, Regeneration of AlCl3 Workup Aqueous Work-up ProductComplex->Workup FinalProduct 2,5-Dichloro-substituted Benzophenone Workup->FinalProduct

Caption: A diagram illustrating the proposed reaction mechanism for the Friedel-Crafts acylation using this compound.

References

Application Notes and Protocols for Lewis Acid Catalyzed Reactions of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Lewis acid catalysts in Friedel-Crafts acylation reactions involving 2,5-Dichlorobenzoyl chloride. The information is intended to guide researchers in developing synthetic routes to various substituted benzophenones, which are valuable intermediates in the pharmaceutical and chemical industries.

Introduction

Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a Lewis acid.[3][4] In the context of this compound, this reaction allows for the introduction of the 2,5-dichlorobenzoyl moiety onto a variety of aromatic substrates.

The choice of Lewis acid catalyst is critical and can significantly influence the reaction's yield, selectivity, and overall efficiency.[5] Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[6][7] This document will explore the application of these catalysts in reactions with this compound, providing comparative data and detailed experimental procedures.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The primary role of the Lewis acid is to activate the this compound, generating a highly reactive acylium ion electrophile.[8]

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[8]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation 2,5-Dichlorobenzoyl_chloride This compound Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex 2,5-Dichlorobenzoyl_chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion + Aromatic Substrate Aromatic_Substrate Aromatic Substrate Product 2,5-Dichloro-substituted Benzophenone Arenium_Ion->Product - H⁺ Regenerated_Catalyst Regenerated Lewis Acid + HCl

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Data Presentation: Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is crucial for optimizing the Friedel-Crafts acylation. While specific comparative data for this compound is not extensively available, the following table summarizes the performance of common Lewis acids in analogous acylation reactions, providing a valuable guide for catalyst selection.[6][10]

Lewis Acid CatalystTypical Molar Ratio (Catalyst:Acyl Halide)Expected Relative YieldKey Observations
Aluminum Chloride (AlCl₃) ≥ 1.5HighHighly reactive and effective, often providing the highest yields. It is moisture-sensitive and can require stoichiometric or excess amounts due to complexation with the product ketone.[6][10]
Ferric Chloride (FeCl₃) Catalytic to StoichiometricModerate to HighA milder and less moisture-sensitive alternative to AlCl₃. It may require higher temperatures or longer reaction times but can offer better selectivity in some cases.[6][10]
Zinc Chloride (ZnCl₂) Stoichiometric to ExcessModerateA milder Lewis acid that often requires more forcing conditions (higher temperatures, longer reaction times). It can be advantageous for substrates with sensitive functional groups.[6]

Experimental Protocols

The following are representative protocols for the Friedel-Crafts acylation of an aromatic substrate with this compound using different Lewis acid catalysts.

General Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Charge_Reactants Charge Aromatic Substrate and Anhydrous Solvent Setup->Charge_Reactants Cool Cool Reaction Mixture (e.g., 0 °C) Charge_Reactants->Cool Add_Catalyst Add Lewis Acid Catalyst Portion-wise Cool->Add_Catalyst Add_Acyl_Chloride Add this compound Dropwise Add_Catalyst->Add_Acyl_Chloride Reaction Stir at Room Temperature or Heat to Completion Add_Acyl_Chloride->Reaction Quench Quench Reaction with Ice/HCl Reaction->Quench Workup Extraction and Washing Quench->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification End End Purification->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation of 1,4-Dichlorobenzene (B42874)

This protocol is adapted from a procedure for the synthesis of substituted 2,5-dichlorobenzophenones.[1]

Materials:

  • 1,4-Dichlorobenzene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (conc.)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dichlorobenzene (1.3 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (at least 1.5 equivalents relative to the acyl chloride) portion-wise, keeping the temperature below 10 °C.

  • To this stirred suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol (B145695) or hexane) or column chromatography on silica (B1680970) gel.

A similar synthesis of 2,5-dichloro-3'-methyl-benzophenone reported a yield of 53% after recrystallization.[1]

Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Acylation (General Procedure)

This protocol provides a general guideline for using the milder Lewis acid, ferric chloride.

Materials:

  • Aromatic Substrate (e.g., Toluene, Anisole)

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Nitrobenzene)

  • Hydrochloric Acid (dilute)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, suspend anhydrous ferric chloride (1.1 to 1.5 equivalents) in the anhydrous solvent.

  • Add the aromatic substrate (1 to 1.2 equivalents) to the suspension.

  • Add this compound (1 equivalent) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 40-60 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench by slowly adding ice-cold dilute hydrochloric acid.

  • Perform an aqueous workup as described in Protocol 4.2 (steps 7-9).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2,5-dichloro-substituted benzophenone.

Safety and Handling

  • Lewis Acids: Aluminum chloride and ferric chloride are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dry.[2]

  • This compound: This reagent is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is toxic. Use appropriate containment and handling procedures.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in a well-ventilated fume hood.

Conclusion

The Friedel-Crafts acylation with this compound is a robust method for the synthesis of a variety of 2,5-dichloro-substituted benzophenones. The choice of Lewis acid catalyst is a key parameter in optimizing the reaction, with aluminum chloride generally providing higher yields but requiring more stringent handling conditions compared to milder catalysts like ferric chloride. The provided protocols offer a starting point for the development of specific synthetic procedures tailored to the desired aromatic substrate and scale of the reaction. Careful consideration of safety precautions is essential when performing these reactions.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other high-value organic compounds. The reactivity of this acyl chloride is profoundly influenced by the surrounding solvent, which can affect reaction rates, mechanisms, and even product distribution. A thorough understanding of these solvent effects is therefore critical for optimizing synthetic routes, ensuring reaction reproducibility, and scaling up processes in drug development.

The two chlorine atoms on the benzene (B151609) ring are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] However, the solvent's polarity, nucleophilicity, and ability to stabilize transition states or intermediates play a crucial role in modulating this intrinsic reactivity.[2] Reactions of this compound, particularly solvolysis, can proceed through various mechanisms, including SN1-like, SN2-like, and even third-order kinetic pathways, depending on the solvent system.[2][3]

These application notes provide a framework for the systematic study of solvent effects on the reactivity of this compound, offering detailed experimental protocols and a structure for data presentation.

Data Presentation

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Solvolysis of this compound at 25°C

Solvent System (v/v)Dielectric Constant (ε)kobs (s⁻¹)Half-life (t1/2) (s)
80% Ethanol (B145695) / 20% WaterValueExperimental DataCalculated Data
60% Ethanol / 40% WaterValueExperimental DataCalculated Data
80% Acetone / 20% WaterValueExperimental DataCalculated Data
60% Acetone / 40% WaterValueExperimental DataCalculated Data
97% TFE / 3% WaterValueExperimental DataCalculated Data
100% MethanolValueExperimental DataCalculated Data
100% EthanolValueExperimental DataCalculated Data

Table 2: Activation Parameters for the Solvolysis of this compound

Solvent System (v/v)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol) at 25°C
80% Ethanol / 20% WaterExperimental DataExperimental DataCalculated Data
80% Acetone / 20% WaterExperimental DataExperimental DataCalculated Data
97% TFE / 3% WaterExperimental DataExperimental DataCalculated Data

Reaction Mechanisms and Solvent Influence

The solvolysis of benzoyl chlorides can be described by a spectrum of mechanisms, and the operative pathway for this compound will be highly dependent on the solvent.

  • In polar, weakly nucleophilic solvents (e.g., mixtures rich in trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)), a more SN1-like mechanism is favored.[2] These solvents are effective at stabilizing the formation of a cationic intermediate (an acylium ion) through their high ionizing power.

  • In more nucleophilic solvents (e.g., aqueous ethanol or acetone), a bimolecular SN2-like mechanism, where the solvent molecule acts as the nucleophile in the rate-determining step, is more likely.[4]

  • In some instances, particularly with water as a nucleophile , a third-order mechanism may be observed where a second solvent molecule acts as a general base, assisting in the removal of a proton in the transition state.[3]

The interplay between solvent polarity (stabilization of charged intermediates) and nucleophilicity (direct participation in the reaction) governs the reaction rate and mechanism.

Mandatory Visualizations

Reaction_Mechanism cluster_SN1 SN1-like Pathway (Weakly Nucleophilic Solvents) cluster_SN2 SN2-like Pathway (Nucleophilic Solvents) RCOCl 2,5-Dichlorobenzoyl Chloride TS1 Transition State 1 (C-Cl bond breaking) RCOCl->TS1 Slow Acylium Acylium Ion Intermediate TS1->Acylium Product_SN1 Product (Ester or Acid) Acylium->Product_SN1 Fast + Solvent (NuH) RCOCl2 2,5-Dichlorobenzoyl Chloride TS2 Tetrahedral Intermediate (Transition State) RCOCl2->TS2 Solvent Solvent (NuH) Solvent->TS2 Product_SN2 Product (Ester or Acid) TS2->Product_SN2 - Cl⁻, - H⁺

Caption: Putative reaction pathways for the solvolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare Solvent Mixture thermostat Thermostat Reaction Vessel (e.g., 25.0 ± 0.1 °C) prep_sol->thermostat prep_stock Prepare Stock Solution of this compound (in dry, inert solvent) initiate Initiate Reaction: Inject stock solution into thermostatted solvent prep_stock->initiate thermostat->initiate monitor Monitor Reaction Progress (e.g., Conductivity, UV-Vis Absorbance) initiate->monitor plot Plot Data (e.g., ln(G∞ - Gt) vs. time) monitor->plot calculate Calculate k_obs from the slope of the linear fit plot->calculate repeat Repeat at Different Temperatures calculate->repeat arrhenius Arrhenius/Eyring Plot to Determine Activation Parameters repeat->arrhenius

References

Application Notes and Protocols for Acylation Reactions Involving 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed experimental protocols for the use of 2,5-dichlorobenzoyl chloride in three key types of acylation reactions: N-acylation of amines, O-acylation of alcohols and phenols, and Friedel-Crafts acylation of aromatic compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, reaction parameters, and expected outcomes. This document includes quantitative data summarized in tables for easy comparison and visual diagrams of experimental workflows to ensure clarity and reproducibility.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules. This structural motif is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive intermediate for forming amides, esters, and ketones. These products serve as crucial building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. This document outlines standardized procedures for its application in N-acylation, O-acylation, and Friedel-Crafts reactions.

N-Acylation of Amines and Anilines

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are prevalent in many biologically active compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: N-Acylation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 to 1.5 equivalents) or pyridine (B92270), to the stirred solution. Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

N-Acylation Experimental Workflow

N_Acylation_Workflow setup Reaction Setup - Dissolve amine in anhydrous solvent - Add base (e.g., triethylamine) - Cool to 0 °C addition Acyl Chloride Addition - Add this compound solution dropwise setup->addition reaction Reaction - Warm to room temperature - Stir for 2-12 hours - Monitor by TLC addition->reaction workup Workup & Purification - Quench with water - Aqueous washes (HCl, NaHCO3, brine) - Dry and concentrate reaction->workup product Pure N-substituted 2,5-Dichlorobenzamide workup->product

Caption: Workflow for the N-acylation of amines.

Quantitative Data for N-Acylation

The following table summarizes representative data for the N-acylation reaction.

Amine/Aniline SubstrateBaseSolventTime (h)Yield (%)Reference
2,5-Dichloroaniline (B50420)-Water3664[1][2]
General Primary AmineTriethylamineDCM2-4Typically >85Adapted from[3]

Note: The reaction with 2,5-dichloroaniline was part of a one-pot synthesis from the corresponding nitroarene and benzoyl chloride, hence the different solvent and absence of an external base.

O-Acylation of Alcohols and Phenols

The esterification of alcohols and phenols with this compound provides the corresponding 2,5-dichlorobenzoate (B1240473) esters. While alcohols can be acylated under similar conditions to amines, phenols are less nucleophilic and may require activation to the corresponding phenoxide with a strong base for efficient reaction, especially with sterically hindered or less reactive acyl chlorides.

General Experimental Protocol: O-Acylation of Phenols
  • Phenoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the phenol (B47542) (1.0 equivalent) in a suitable solvent like THF or DCM. Add a base such as sodium hydroxide (B78521) or potassium carbonate and stir to form the phenoxide salt. For simple alcohols, a tertiary amine base like pyridine or triethylamine is often sufficient.

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash with 1 M NaOH to remove unreacted phenol, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude ester can be purified by recrystallization or column chromatography.

O-Acylation Experimental Workflow

O_Acylation_Workflow setup Reaction Setup - Dissolve alcohol/phenol in solvent - Add base (e.g., Pyridine, NaOH) - Cool to 0 °C addition Acyl Chloride Addition - Add this compound solution dropwise setup->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup Workup & Purification - Quench with water - Aqueous washes (NaOH, brine) - Dry and concentrate reaction->workup product Pure 2,5-Dichlorobenzoate Ester workup->product

Caption: Workflow for the O-acylation of alcohols/phenols.

Quantitative Data for O-Acylation

The following table presents data for the esterification to form a simple alkyl 2,5-dichlorobenzoate.

Alcohol SubstrateReagentsSolventConditionsYield (%)Reference
Methanol2,5-Dichlorobenzoic Acid, H₂SO₄ (cat.)MethanolReflux, 5hNot specified, product isolated[4]
MethanolMixture of chlorinated benzoyl chloridesMethanolNot specifiedHigh purity product isolated[5]
General Primary/Secondary AlcoholPyridine or TriethylamineDCM0 °C to RTTypically >90Adapted from general procedures[6]

Friedel-Crafts Acylation

Friedel-Crafts acylation using this compound is an effective method for synthesizing 2,5-dichloro-substituted benzophenones and other aryl ketones. This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion. The aromatic substrate then attacks this intermediate. Due to the deactivating nature of the product ketone, polysubstitution is generally not observed.

General Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried reaction vessel equipped with a reflux condenser and under an inert atmosphere, add the aromatic substrate (e.g., 1,4-dichlorobenzene, often used in excess as the solvent) and the Lewis acid catalyst (e.g., AlCl₃, at least 1.5 molar equivalents relative to the acyl chloride).

  • Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 80-170 °C).

  • Acyl Chloride Addition: Slowly add this compound (1.0 equivalent) to the heated mixture.

  • Reaction: Maintain the reaction at temperature with stirring for several hours until completion, as monitored by TLC or GC.

  • Workup: Cool the reaction mixture and cautiously quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Purification: Extract the product with an organic solvent (e.g., toluene (B28343) or DCM). Wash the organic layer with sodium bicarbonate solution and brine, then dry over an anhydrous salt. Remove the solvent by distillation. The crude product can be purified by recrystallization to yield the pure aryl ketone.

Friedel-Crafts Acylation Experimental Workflow

FC_Acylation_Workflow setup Reaction Setup - Mix aromatic substrate and Lewis acid (AlCl₃) - Heat mixture addition Acyl Chloride Addition - Slowly add benzoyl chloride derivative setup->addition reaction Reaction - Maintain at high temperature (e.g., 170 °C) - Stir for several hours addition->reaction workup Workup & Purification - Quench with HCl/ice - Extract with organic solvent - Wash, dry, and concentrate reaction->workup product Pure Diaryl Ketone workup->product

Caption: Workflow for the Friedel-Crafts acylation.

Quantitative Data for Friedel-Crafts Acylation

This table summarizes data for the synthesis of 2,5-dichlorobenzophenone (B102398) derivatives.

Aromatic SubstrateAcyl HalideLewis Acid (Equivalents)Temperature (°C)Yield (%)Reference
1,4-DichlorobenzeneBenzoyl ChlorideAlCl₃ (1.5 - 2.5)140 - 17580 (isolated), 97 (GC)[3]
1,4-Dichlorobenzene4-Fluorobenzoyl ChlorideAlCl₃ (>1.5)170High[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under anhydrous conditions using dry glassware and solvents to prevent hydrolysis of the reagent.

Conclusion

This compound is a highly effective reagent for a range of acylation reactions. The protocols outlined in these application notes provide a framework for the successful synthesis of N-substituted amides, esters, and diaryl ketones. By carefully controlling reaction conditions such as stoichiometry, temperature, and choice of catalyst, high yields of the desired acylated products can be achieved. These methods are fundamental to the development of new chemical entities in the pharmaceutical and materials science fields.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2,5-dichlorobenzoyl chloride, an important intermediate in the pharmaceutical and agrochemical industries. The information is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Introduction

This compound (CAS No: 2905-61-5) is a reactive acylating agent widely used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure allows for the introduction of the 2,5-dichlorobenzoyl moiety into various molecules. As with any chemical process, scaling up the synthesis of this compound from the laboratory to a pilot or commercial scale presents a unique set of challenges that must be carefully addressed. These include reaction kinetics, heat and mass transfer, impurity profiling, and safety.

Synthesis Routes and Scale-up Considerations

There are several common synthetic routes to this compound, each with its own advantages and disadvantages for large-scale production.

Chlorination of 2,5-Dichlorobenzoic Acid

This is the most common and direct method, involving the reaction of 2,5-dichlorobenzoic acid with a chlorinating agent.

Reaction:

Key Scale-up Considerations:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is widely used due to the formation of gaseous byproducts that are easily removed. Other options include oxalyl chloride and phosphorus pentachloride, which may be suitable for specific applications but can introduce different work-up challenges.

  • Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of impurities. At scale, efficient heat removal is critical.

  • Off-Gas Management: The reaction generates significant amounts of corrosive gases (SO₂ and HCl). A robust off-gas scrubbing system is mandatory for safe and environmentally compliant operation.

  • Solvent Selection: The reaction can be run neat or in a high-boiling inert solvent such as toluene (B28343) or xylene to aid in temperature control and facilitate product handling.

  • Material of Construction: Due to the corrosive nature of the reagents and byproducts, glass-lined or other corrosion-resistant reactors are required.

Side-Chain Chlorination of 2,5-Dichlorotoluene (B98588)

This route involves the free-radical chlorination of the methyl group of 2,5-dichlorotoluene to form 2,5-dichlorotrichloromethylbenzene, followed by hydrolysis.

Reaction:

  • C₇H₆Cl₂ + 3Cl₂ → C₇H₃Cl₅ + 3HCl (2,5-Dichlorotoluene + Chlorine → 2,5-Dichlorotrichloromethylbenzene + Hydrogen Chloride)

  • C₇H₃Cl₅ + H₂O → C₇H₃Cl₃O + 2HCl (2,5-Dichlorotrichloromethylbenzene + Water → this compound + Hydrogen Chloride)

Key Scale-up Considerations:

  • Radical Initiator: A radical initiator such as AIBN (azobisisobutyronitrile) or UV light is required to initiate the chlorination. The handling and addition of the initiator must be carefully controlled at scale.

  • Chlorine Gas Handling: The use of chlorine gas requires specialized equipment and stringent safety protocols.

  • Byproduct Formation: Over-chlorination or ring chlorination can lead to a complex mixture of byproducts, necessitating a robust purification strategy.

  • Hydrolysis Step: The hydrolysis of the trichloromethyl group must be carefully controlled to avoid the formation of the corresponding carboxylic acid.

Process Parameters and Optimization

The following table summarizes key process parameters and their typical ranges for the chlorination of 2,5-dichlorobenzoic acid with thionyl chloride.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Industrial Scale (1000 L)
Reactant Ratio (Acid:SOCl₂) (molar) 1 : 1.2 - 1.51 : 1.1 - 1.31 : 1.05 - 1.2
Reaction Temperature (°C) 60 - 8070 - 9075 - 95
Reaction Time (hours) 2 - 44 - 86 - 12
Solvent Neat or TolueneToluene or XyleneToluene or Xylene
Catalyst DMF (catalytic)DMF (catalytic)DMF (catalytic)
Typical Yield (%) 90 - 9588 - 9385 - 90
Typical Purity (by GC, %) > 98> 98> 99

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • 2,5-Dichlorobenzoic acid: 191 g (1.0 mol)

  • Thionyl chloride: 143 g (1.2 mol)

  • Toluene: 500 mL

  • N,N-Dimethylformamide (DMF): 2 mL

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber, add 2,5-dichlorobenzoic acid and toluene.

  • Begin stirring and add DMF.

  • Slowly add thionyl chloride to the suspension at room temperature over 30 minutes. The reaction is exothermic, and the temperature may rise.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Pilot Scale Synthesis of this compound

Materials:

  • 2,5-Dichlorobenzoic acid: 19.1 kg (100 mol)

  • Thionyl chloride: 13.1 kg (110 mol)

  • Toluene: 50 L

Procedure:

  • Charge a 100 L glass-lined reactor with 2,5-dichlorobenzoic acid and toluene.

  • Start the agitator and ensure the contents are well mixed.

  • Slowly charge thionyl chloride to the reactor over a period of 1-2 hours, maintaining the temperature below 40°C using a cooling jacket.

  • After the addition is complete, slowly heat the reactor contents to 90°C and hold for 6 hours. The off-gas should be directed to a caustic scrubber.

  • Monitor the reaction completion by in-process control (e.g., GC analysis of a quenched sample).

  • Once the reaction is complete, cool the reactor to 50°C.

  • Distill off the excess thionyl chloride and toluene under vacuum.

  • The crude product is then transferred to a separate distillation unit for purification by fractional distillation under high vacuum.

Impurity Profile and Purification

The primary impurities in the synthesis of this compound via the thionyl chloride route are unreacted 2,5-dichlorobenzoic acid and anhydride (B1165640) formation. At higher temperatures, side reactions can lead to the formation of other chlorinated species.

Purification:

Fractional vacuum distillation is the most effective method for purifying this compound to a high purity (>99%).

ParameterValue
Boiling Point 137 °C @ 2.0 kPa
Distillation Pressure 1-5 kPa
Column Packing Structured packing or random packing
Reflux Ratio 3:1 to 5:1

Safety Considerations

  • Corrosive Materials: this compound, thionyl chloride, and the HCl and SO₂ byproducts are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.

  • Exothermic Reaction: The potential for a runaway reaction exists, especially at a large scale. A robust cooling system and emergency procedures must be in place.

  • Off-Gas Handling: An efficient gas scrubbing system is critical to neutralize corrosive and toxic off-gases.

  • Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. All equipment should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen).

Diagrams

Synthesis_of_2_5_Dichlorobenzoyl_Chloride 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid Reaction Reaction 2,5-Dichlorobenzoic Acid->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction This compound This compound Reaction->this compound SO2 + HCl (g) SO2 + HCl (g) Reaction->SO2 + HCl (g) Scale_Up_Workflow cluster_0 Process Development cluster_1 Scale-Up cluster_2 Production Lab Scale Synthesis Lab Scale Synthesis Process Optimization Process Optimization Lab Scale Synthesis->Process Optimization Impurity Profiling Impurity Profiling Process Optimization->Impurity Profiling Pilot Plant Trial Pilot Plant Trial Impurity Profiling->Pilot Plant Trial Heat & Mass Transfer Study Heat & Mass Transfer Study Pilot Plant Trial->Heat & Mass Transfer Study Safety Assessment Safety Assessment Heat & Mass Transfer Study->Safety Assessment Industrial Production Industrial Production Safety Assessment->Industrial Production Quality Control Quality Control Industrial Production->Quality Control Waste Management Waste Management Quality Control->Waste Management Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Temp/Time Product Degradation Product Degradation Low Yield->Product Degradation Check for Hotspots Mechanical Loss Mechanical Loss Low Yield->Mechanical Loss Check Transfers/Leaks Low Purity Low Purity High Starting Material High Starting Material Low Purity->High Starting Material Increase Reaction Time Byproduct Formation Byproduct Formation Low Purity->Byproduct Formation Lower Temperature Inefficient Purification Inefficient Purification Low Purity->Inefficient Purification Optimize Distillation

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation with 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts acylation, specifically using 2,5-Dichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation with this compound resulting in a low yield?

A1: Low yields in this reaction are common and can be attributed to several factors, primarily related to the deactivating nature of the reactants and the stringent requirements of the reaction conditions. Key areas to investigate include:

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will lead to deactivation.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]

  • Substrate Deactivation: The two chlorine atoms on the this compound and any electron-withdrawing groups on the aromatic substrate decrease nucleophilicity, slowing down the reaction.

  • Reaction Temperature: While higher temperatures can increase the rate of reaction, they may also promote side reactions and decomposition of reactants or products.

  • Purity of Reagents: Impurities in the this compound or the aromatic substrate can interfere with the reaction.

Q2: What are the most common side products I should expect, and how can I minimize them?

A2: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur. With this compound, potential side products can arise from:

  • Isomer Formation: Depending on the substitution pattern of your aromatic substrate, you may obtain a mixture of ortho, meta, and para isomers. The directing effects of the substituents on your substrate will determine the major product.

  • Di-acylation: Although the acyl group is deactivating, highly activated aromatic substrates could potentially undergo a second acylation, though this is less common.

  • Decomposition: At elevated temperatures, the reactants or the product may decompose, leading to a complex mixture of byproducts.

To minimize side products, careful control of reaction temperature and the order of reagent addition is crucial. Using the optimal catalyst-to-substrate ratio can also improve selectivity.

Q3: Can I use a milder Lewis acid than Aluminum Chloride?

A3: While AlCl₃ is the most common and potent catalyst for Friedel-Crafts acylation, other Lewis acids can be employed, especially when dealing with sensitive substrates.[2] However, due to the deactivated nature of this compound, a strong Lewis acid is generally required to achieve a reasonable reaction rate and yield. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may result in significantly lower yields or no reaction at all.[3] Alternative "greener" methodologies are being explored, such as using solid acid catalysts or methanesulfonic anhydride (B1165640), which can reduce the generation of metallic and halogenated waste.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture Contamination - Thoroughly dry all glassware in an oven (e.g., at 120°C overnight).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Use a fresh, unopened container of the Lewis acid catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst - Use a fresh bottle of high-purity Lewis acid.- Ensure the catalyst is not excessively exposed to air and moisture during weighing and transfer.
Insufficient Catalyst - Increase the molar ratio of the Lewis acid to the acylating agent. A ratio of 1.1 to 1.5 equivalents is a good starting point.[3]
Deactivated Substrate - If the aromatic substrate is strongly deactivated, consider increasing the reaction temperature in small increments.- Use a more activated derivative of your substrate if possible.- For very deactivated systems, alternative synthetic routes might be necessary.
Low Reaction Temperature - If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature or gently heat it. Monitor the reaction closely for the formation of byproducts.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Lack of Regioselectivity - Analyze the directing effects of the substituents on your aromatic substrate to predict the expected isomer distribution.- The choice of solvent can sometimes influence regioselectivity.
Reaction Temperature Too High - Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Incorrect Order of Addition - Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acyl chloride, and then the aromatic substrate. This helps to control the initial exothermic reaction and can improve selectivity.

Data Presentation

The following table summarizes a comparison of two methods for the synthesis of 2,5-Dichloro-4'-phenyloxybenzophenone, a product of Friedel-Crafts acylation involving a derivative of this compound.

Method Catalyst/Reagent Yield (%) Key Observations
One-Pot AcylationTrifluoroacetic anhydride / Phosphoric acid78Offers a higher yield and avoids the use of moisture-sensitive aluminum trichloride (B1173362).[1]
Conventional Two-StepAluminum trichloride (AlCl₃)71The traditional method involving the generation of the acid chloride followed by acylation.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound and Aluminum Chloride

This protocol is a general guideline and may require optimization for specific aromatic substrates.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of inert gas (e.g., nitrogen).

    • Allow the apparatus to cool to room temperature.

  • Reaction Setup:

    • To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

    • Cool the suspension to 0°C in an ice bath.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Addition of Reactants:

    • Slowly add the this compound solution to the stirred suspension of aluminum chloride.

    • After the addition is complete, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture at 0°C.

  • Reaction:

    • After the addition of the aromatic substrate, the reaction mixture may be stirred at 0°C, allowed to warm to room temperature, or heated to reflux, depending on the reactivity of the substrate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Friedel-Crafts Acylation check_moisture Check for Moisture Contamination start->check_moisture check_catalyst_activity Verify Catalyst Activity check_moisture->check_catalyst_activity If anhydrous solution_moisture Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_moisture->solution_moisture If moisture is suspected check_catalyst_stoichiometry Review Catalyst Stoichiometry check_catalyst_activity->check_catalyst_stoichiometry If active solution_catalyst_activity Use Fresh, High-Purity Lewis Acid check_catalyst_activity->solution_catalyst_activity If catalyst is old/exposed check_substrate_reactivity Assess Substrate Reactivity check_catalyst_stoichiometry->check_substrate_reactivity If sufficient solution_catalyst_stoichiometry Increase Lewis Acid to 1.1 - 1.5 Equivalents check_catalyst_stoichiometry->solution_catalyst_stoichiometry If using < 1 equivalent optimize_temp Optimize Reaction Temperature check_substrate_reactivity->optimize_temp If reactive enough solution_substrate_reactivity Increase Temperature or Consider Alternative Routes check_substrate_reactivity->solution_substrate_reactivity If substrate is highly deactivated solution_temp Gradually Increase Temperature while Monitoring for Side Products optimize_temp->solution_temp If reaction is sluggish at low temp

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental_Workflow prep 1. Preparation (Anhydrous Setup) setup 2. Reaction Setup (Add AlCl3 & Solvent, Cool to 0°C) prep->setup add_acyl 3. Add 2,5-Dichlorobenzoyl Chloride Solution setup->add_acyl add_substrate 4. Add Aromatic Substrate add_acyl->add_substrate react 5. Reaction (Monitor by TLC/GC) add_substrate->react workup 6. Work-up (Quench, Extract, Wash) react->workup purify 7. Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Preventing side reactions with 2,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing 2,5-Dichlorobenzoyl chloride in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common side reactions and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a highly reactive acylating agent. The carbonyl carbon of the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to readily form esters with alcohols, amides with amines, and to participate in Friedel-Crafts acylation reactions with aromatic compounds.

Q2: What is the most common side reaction observed when working with this compound?

A2: The most prevalent side reaction is hydrolysis. Due to its high reactivity, this compound readily reacts with water, including atmospheric moisture, to form 2,5-dichlorobenzoic acid.[1] This not only consumes the starting material but also introduces an acidic impurity that can complicate product purification.

Q3: How does steric hindrance from the chlorine atoms affect the reactivity of this compound?

A3: The chlorine atom at the ortho-position (C2) creates significant steric hindrance around the acyl chloride group.[2] This can slow down the rate of reaction, particularly with bulky nucleophiles.[1][2] While the two electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, the ortho-substituent can physically block the approach of the nucleophile.[2]

Q4: Can this compound undergo self-reaction or polymerization?

A4: While less common for acyl chlorides compared to other reactive monomers, under certain conditions, such as in the presence of strong Lewis acids at high concentrations, polymerization or the formation of complex byproducts can occur, especially in Friedel-Crafts reactions.[3][4]

Q5: What solvents are recommended for reactions with this compound?

A5: Anhydrous aprotic solvents are essential to prevent hydrolysis. Commonly used solvents include dichloromethane (B109758) (DCM), toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[1] It is crucial to use freshly dried solvents to ensure the success of the reaction.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Hydrolysis of Starting Material Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Inactive Catalyst (Friedel-Crafts) Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Contamination with water will deactivate the catalyst.[3]
Deactivated Aromatic Substrate (Friedel-Crafts) Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution. Consider using more forcing conditions (higher temperature) or a more potent Lewis acid, but be mindful of potential side reactions.[3]
Steric Hindrance If reacting with a bulky nucleophile, the reaction may be slow. Increase the reaction temperature or prolong the reaction time to help overcome the activation energy barrier.[2]
Insufficiently Reactive Nucleophile For less reactive nucleophiles (e.g., hindered alcohols, electron-poor anilines), consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or using a stronger, non-nucleophilic base to activate the nucleophile.
Issue 2: Formation of Multiple Products
Potential Cause Recommended Solution
Hydrolysis Product (2,5-Dichlorobenzoic acid) This is the most common impurity. Minimize water in the reaction as described above. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic hydrolysis product.[5]
Diacylation of Primary Amines When reacting with primary amines, a second acylation can occur to form a diacyl- or triacylamine. Use a 1:1 stoichiometry of the amine to this compound and add the acyl chloride slowly to the amine solution.[2]
Polysubstitution in Friedel-Crafts Acylation While the acyl group is deactivating, polysubstitution can occur on highly activated aromatic rings. Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC to stop it upon consumption of the starting material.[6]
Isomeric Products in Friedel-Crafts Acylation The directing effects of substituents on the aromatic substrate will determine the regioselectivity of the acylation. Ensure the correct isomer is being targeted and consider alternative synthetic routes if the desired isomer is not the major product.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aniline (B41778) Derivative

This protocol describes a general procedure for the reaction of this compound with a primary aniline in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Esterification of a Primary Alcohol

This protocol describes the synthesis of an ester from this compound and a primary alcohol.

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (1.2 eq)

  • Pyridine (B92270) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Data Presentation

Table 1: Representative Yields for Esterification of 2,5-Dichlorobenzoic Acid

AlcoholCatalystConditionsProductYieldReference
MethanolH₂SO₄Reflux, 5 hMethyl 2,5-dichlorobenzoate (B1240473)88%[7]
EthanolH₂SO₄RefluxEthyl 2,5-dichlorobenzoate-[8]

Visualizations

Below are diagrams illustrating key concepts related to the chemistry of this compound.

Hydrolysis_Side_Reaction reagent 2,5-Dichlorobenzoyl chloride product 2,5-Dichlorobenzoic acid reagent->product Hydrolysis hcl HCl water H₂O (Moisture) Amine_Acylation_Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway start Primary Amine (R-NH₂) reagent 2,5-Dichlorobenzoyl chloride (1 eq) mono_acylated Mono-acylated Product (Desired) start->mono_acylated 1st Acylation reagent->mono_acylated reagent_excess 2,5-Dichlorobenzoyl chloride (>1 eq) di_acylated Di-acylated Product (Side Product) reagent_excess->di_acylated mono_acylated->di_acylated 2nd Acylation (Excess Reagent) Experimental_Workflow_Amidation setup Reaction Setup Dissolve Amine in Anhydrous DCM Cool to 0 °C Add Base addition Slow Addition Add this compound solution dropwise setup->addition reaction Reaction Warm to RT Stir for 2-4h Monitor by TLC addition->reaction workup Aqueous Workup Quench with H₂O Wash with 1M HCl Wash with NaHCO₃ Wash with Brine reaction->workup purification Purification Dry with MgSO₄ Filter & Concentrate Column Chromatography or Recrystallization workup->purification

References

Technical Support Center: Managing 2,5-Dichlorobenzoyl Chloride in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the moisture sensitivity of 2,5-Dichlorobenzoyl chloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

A1: this compound is a reactive chemical intermediate, an acyl chloride, used in the synthesis of pharmaceuticals and other complex organic molecules. Its high reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. Moisture, in the form of water, acts as a nucleophile and reacts with this compound in a process called hydrolysis. This reaction is generally vigorous and exothermic.

Q2: What happens when this compound is exposed to moisture?

A2: Upon contact with water, this compound hydrolyzes to form 2,5-dichlorobenzoic acid and hydrochloric acid (HCl). This degradation has several negative consequences for your reaction:

  • Consumption of the starting material: The hydrolysis reaction consumes the this compound, reducing the amount available for your desired transformation and consequently lowering the yield of your target product.

  • Formation of byproducts: The resulting 2,5-dichlorobenzoic acid can complicate the purification of your desired product.

  • Interference with the reaction: The generated HCl can react with acid-sensitive functional groups in your substrate or product and can also deactivate catalysts, particularly Lewis acids used in reactions like Friedel-Crafts acylation.

Q3: How can I visually identify if my this compound has been compromised by moisture?

A3: While this compound is typically a colorless to pale yellow liquid or solid, significant degradation may not always be visually obvious. However, you might observe the following:

  • Fuming in moist air: The compound may fume upon contact with air due to the reaction with atmospheric moisture, producing HCl gas.

  • Presence of a white solid: The formation of the solid 2,5-dichlorobenzoic acid might be visible.

  • A sharp, acidic odor: The release of HCl gas will result in a pungent smell.

For a definitive assessment, analytical techniques such as NMR or HPLC are recommended to quantify the extent of hydrolysis.

Q4: What are the best practices for storing this compound?

A4: To maintain its integrity, this compound should be stored under the following conditions:

  • Inert atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon.

  • Tightly sealed container: Ensure the container is well-sealed to prevent the ingress of atmospheric moisture.

  • Cool and dry place: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong bases and oxidizing agents.

Troubleshooting Guide: Moisture-Related Issues in Reactions

This guide addresses common problems encountered when moisture contaminates reactions involving this compound.

Problem Potential Cause (Moisture-Related) Troubleshooting Steps & Solutions
Low or no yield of the desired product Hydrolysis of this compound: The primary cause is the reaction of the acyl chloride with water, leading to its consumption before it can react with the intended substrate.Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents and solvents under an inert atmosphere (nitrogen or argon).
Deactivation of catalyst: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive and will be deactivated by any water present.Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst or a freshly sublimed/purified portion. Add the catalyst under a positive pressure of an inert gas.
Formation of a significant amount of a white solid byproduct Formation of 2,5-dichlorobenzoic acid: The white solid is likely the hydrolysis product of this compound.Improve Anhydrous Technique: Review and improve your experimental setup for maintaining anhydrous conditions (see above). Purification: The carboxylic acid byproduct can often be removed by washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
Reaction fails to go to completion, even with extended reaction times Progressive moisture contamination: Small leaks in the reaction setup can introduce moisture over time, slowly consuming the acyl chloride and deactivating the catalyst.Check Reaction Setup: Ensure all joints in your glassware are properly sealed with high-vacuum grease (if appropriate for your reaction) and that there is a continuous positive pressure of inert gas. Monitor by TLC/LC-MS: If possible, monitor the reaction progress to see if it stalls. If it does, and starting material is still present, it may indicate a moisture issue.
Unexpected side reactions or product degradation Presence of HCl: The hydrolysis of this compound generates HCl, which can catalyze unwanted side reactions or degrade acid-sensitive products.Use a Non-Nucleophilic Base: In reactions where HCl is a byproduct of the main reaction (e.g., acylation of an amine), add a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl as it is formed.

Impact of Moisture on Reaction Yield: An Illustrative Example

The following table provides illustrative data on the effect of water on the yield of a hypothetical acylation reaction using this compound. While not from a specific cited experiment, this data represents a realistic trend.

Equivalents of Water Added to ReactionPurity of this compound (Starting Material)Observed Yield of Acylated ProductPurity of Crude Product (by HPLC)
0.00>99%95%98%
0.1090%85%90%
0.2575%68%78%
0.5050%42%55%
1.000%0%0%

Note: This data is for illustrative purposes to demonstrate the significant negative impact of moisture on reaction outcomes. Actual results will vary depending on the specific reaction conditions and substrates.

Experimental Protocol: General Procedure for Anhydrous Acylation

This protocol outlines the key steps for performing an acylation reaction with this compound under strictly anhydrous conditions.

Materials:

  • This compound

  • Substrate (e.g., an amine or alcohol)

  • Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

  • Non-nucleophilic base (e.g., triethylamine or pyridine, if necessary)

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware at 120°C for at least 4 hours (preferably overnight). Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a dropping funnel, condenser, and nitrogen inlet). Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: Dissolve the substrate and the non-nucleophilic base (if used) in the anhydrous solvent in the reaction flask. If the substrate is a solid, ensure it is completely dissolved.

  • Addition of this compound: In a separate, dry flask, dissolve the this compound in the anhydrous solvent. Transfer this solution to the dropping funnel using a cannula or a dry syringe.

  • Reaction Execution: Cool the reaction mixture in the flask to the desired temperature (e.g., 0°C with an ice bath). Slowly add the solution of this compound from the dropping funnel to the stirred solution of the substrate. Control the rate of addition to manage any exotherm.

  • Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature for the required time. Monitor the progress of the reaction by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove unreacted starting materials, the base, and the 2,5-dichlorobenzoic acid byproduct. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by techniques such as column chromatography, recrystallization, or distillation.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound A This compound C 2,5-Dichlorobenzoic acid A->C Hydrolysis D Hydrochloric acid (HCl) A->D B Water (Moisture) B->C B->D

Caption: Signaling pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Acylation Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture Hydrolysis Hydrolysis of Acyl Chloride? CheckMoisture->Hydrolysis CatalystDeactivation Catalyst Deactivation? Hydrolysis->CatalystDeactivation No ImplementAnhydrous Implement Strict Anhydrous Techniques Hydrolysis->ImplementAnhydrous Yes UseFreshCatalyst Use Fresh/Purified Catalyst CatalystDeactivation->UseFreshCatalyst Yes OtherIssues Investigate Other Issues (Stoichiometry, Temperature, etc.) CatalystDeactivation->OtherIssues No ReRun Re-run Reaction ImplementAnhydrous->ReRun UseFreshCatalyst->ReRun

Caption: A logical workflow for troubleshooting low yields in acylation reactions.

Experimental_Workflow Anhydrous Acylation Experimental Workflow Prep 1. Prepare Anhydrous Glassware & Solvents Setup 2. Assemble Reaction under Inert Atmosphere Prep->Setup Reagents 3. Add Substrate & Base (if any) Setup->Reagents AcylChloride 4. Add 2,5-Dichlorobenzoyl chloride Solution Dropwise Reagents->AcylChloride React 5. Monitor Reaction (TLC, LC-MS) AcylChloride->React Workup 6. Quench and Aqueous Workup React->Workup Purify 7. Purify Product Workup->Purify

Caption: A streamlined experimental workflow for anhydrous acylation.

Troubleshooting isomeric contamination in 2,5-Dichlorobenzoyl chloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isomeric contamination in 2,5-Dichlorobenzoyl chloride products.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: During the synthesis of this compound, the formation of other dichlorobenzoyl chloride isomers is a common issue. The specific impurities and their ratios can vary depending on the synthetic route and the purity of the starting materials. The most probable isomeric contaminants include:

  • 2,3-Dichlorobenzoyl chloride

  • 2,4-Dichlorobenzoyl chloride

  • 2,6-Dichlorobenzoyl chloride

  • 3,4-Dichlorobenzoyl chloride

  • 3,5-Dichlorobenzoyl chloride

The presence of these isomers is often a result of impurities in the starting 2,5-dichlorobenzoic acid or side reactions during the chlorination process. For instance, Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) can sometimes lead to the formation of other isomers.[1]

Q2: How can I detect and quantify isomeric impurities in my this compound sample?

A2: The most effective analytical techniques for identifying and quantifying isomeric impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation of compounds with very similar structures.

  • GC-MS is well-suited for separating volatile compounds like dichlorobenzoyl chlorides. The mass spectrometer detector provides confirmation of the identity of each isomer based on its mass-to-charge ratio and fragmentation pattern.

  • HPLC , particularly with a high-resolution column such as a C18, can also effectively separate these isomers. A UV detector is typically used for quantification.

Q3: What are the recommended methods for purifying this compound contaminated with isomers?

A3: The primary purification techniques for separating isomeric dichlorobenzoyl chlorides are fractional distillation under reduced pressure and recrystallization.

  • Fractional Distillation: This method is effective if the boiling points of the isomers are sufficiently different. Since the boiling points of dichlorobenzoyl chloride isomers are often close, a distillation column with a high number of theoretical plates is recommended for efficient separation. The process is typically performed under vacuum to reduce the required temperature and prevent thermal degradation of the product.

  • Recrystallization: This technique relies on the differential solubility of the desired isomer and its impurities in a specific solvent or solvent system. Finding a suitable solvent where the this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution, is key to successful purification.

Troubleshooting Guides

Problem: Poor resolution of isomeric peaks in HPLC analysis.

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable column chemistry or dimensions.

  • Suboptimal flow rate or column temperature.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust the solvent ratio (e.g., acetonitrile (B52724)/water or methanol (B129727)/water) to fine-tune the elution strength.

    • Consider using a different organic modifier (e.g., switching from methanol to acetonitrile) to alter selectivity.

    • Introduce a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape for acidic compounds.

  • Select an Appropriate Column:

    • Ensure the use of a high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Adjust Chromatographic Conditions:

    • Lower the flow rate to increase the interaction time with the stationary phase, which can improve resolution.

    • Optimize the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact selectivity.

Problem: Co-elution of isomers in GC-MS analysis.

Possible Causes:

  • Inadequate temperature program.

  • Unsuitable GC column.

  • Injector temperature too high or too low.

Solutions:

  • Optimize the Temperature Program:

    • Decrease the initial oven temperature to improve the separation of early-eluting isomers.

    • Reduce the ramp rate to allow for better separation of closely boiling isomers.

    • Incorporate an isothermal hold at a specific temperature where isomers are known to separate.

  • Select a Suitable Column:

    • Use a long, non-polar capillary column (e.g., 30-60 m, 0.25 mm ID, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms).

  • Optimize Injector Temperature:

    • Ensure the injector temperature is high enough for efficient volatilization without causing thermal degradation. A typical starting point is 250 °C.

Problem: Low purity of this compound after fractional distillation.

Possible Causes:

  • Insufficient column efficiency.

  • Distillation rate is too fast.

  • Fluctuations in vacuum pressure.

Solutions:

  • Use a More Efficient Column:

    • Employ a packed column or a Vigreux column with a greater number of theoretical plates to enhance separation.

  • Control the Distillation Rate:

    • Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady collection of distillate is crucial.

  • Maintain Stable Vacuum:

    • Ensure a consistent vacuum is maintained throughout the distillation process, as pressure fluctuations will alter boiling points and affect separation.

Problem: Poor recovery or purity after recrystallization.

Possible Causes:

  • Unsuitable recrystallization solvent.

  • Cooling the solution too quickly.

  • Incomplete removal of the mother liquor.

Solutions:

  • Solvent Selection:

    • Conduct small-scale solvent screening to identify a solvent or solvent pair where the this compound is highly soluble when hot and sparingly soluble when cold, while the isomeric impurities have different solubility profiles. Toluene (B28343) or a hexane/toluene mixture may be a good starting point.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Efficient Filtration and Washing:

    • Use vacuum filtration to thoroughly remove the mother liquor.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.

Data Presentation

Table 1: Physicochemical Properties of Dichlorobenzoyl Chloride Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Dichlorobenzoyl chloride2905-60-4209.4630 - 32140 (at 14 mmHg)
2,4-Dichlorobenzoyl chloride89-75-8209.4617 - 20129 - 131 (at 15 mmHg)
This compound 2905-61-5 209.46 30 95 (at 1 mmHg)
2,6-Dichlorobenzoyl chloride4659-45-4209.4615 - 17142 - 143 (at 21 mmHg)
3,4-Dichlorobenzoyl chloride3024-72-4209.4625242 (at 760 mmHg)
3,5-Dichlorobenzoyl chloride2905-62-6209.4627 - 29125 - 127 (at 15 mmHg)

Note: Boiling points are reported at various pressures. Direct comparison requires conversion to a standard pressure.

Experimental Protocols

Protocol 1: GC-MS Analysis of Isomeric Purity
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound product in anhydrous dichloromethane.

Protocol 2: HPLC Analysis of Isomeric Purity
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound product in the mobile phase.

Protocol 3: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency) and a vacuum source.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to approximately 1-15 mmHg.

  • Gradually heat the distillation flask while stirring.

  • Collect the fraction that distills at the boiling point of this compound at the applied pressure (refer to a pressure-temperature nomograph for an accurate estimate). Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling point impurities, respectively.

Protocol 4: Purification by Recrystallization
  • In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene or a hexane-toluene mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Isomer_Formation_Pathways cluster_synthesis Synthesis of this compound cluster_impurities Potential Isomeric Impurities Starting_Material 2,5-Dichlorobenzoic Acid or 1,4-Dichlorobenzene Reaction Chlorination / Acylation Starting_Material->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Friedel-Crafts Acylation Chlorinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Isomer_1 2,3-DCBC Reaction->Isomer_1 Side Reaction Isomer_2 2,4-DCBC Reaction->Isomer_2 Side Reaction Isomer_3 3,4-DCBC Reaction->Isomer_3 Side Reaction Other_Isomers Other Isomers (2,6-, 3,5-) Reaction->Other_Isomers Side Reaction

Caption: Potential pathways for isomeric impurity formation during synthesis.

Troubleshooting_Workflow Start Isomeric Contamination Detected Analysis Quantify Isomers using GC-MS and/or HPLC Start->Analysis Decision Purity Acceptable? Analysis->Decision Purification Select Purification Method Decision->Purification No End Product Meets Specification Decision->End Yes Re-evaluate Re-evaluate Purification Strategy Decision->Re-evaluate No, after purification Distillation Fractional Distillation Purification->Distillation Recrystallization Recrystallization Purification->Recrystallization Final_Analysis Re-analyze for Purity Distillation->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->Decision Check Purity Re-evaluate->Purification

Caption: A logical workflow for troubleshooting isomeric contamination.

References

Technical Support Center: Purification of 2,5-Dichlorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2,5-Dichlorobenzoyl chloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions with this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Ensure anhydrous reaction conditions as this compound is sensitive to moisture. Use of an appropriate base (e.g., triethylamine (B128534), pyridine) is crucial in reactions with nucleophiles like amines to neutralize the HCl byproduct.[1][2] For Friedel-Crafts reactions, confirm the activity of the Lewis acid catalyst.
Product loss during work-up.Ensure the pH of the aqueous phase is appropriate to prevent the product from dissolving. For amide products, avoid strongly acidic or basic washes if the amide is susceptible to hydrolysis. Use a suitable organic solvent for extraction.
Product is an Oil and Won't Crystallize Presence of impurities.Purify the crude product using column chromatography to remove impurities. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise to induce precipitation.
"Oiling out" during recrystallization.This occurs when the boiling point of the solvent is higher than the melting point of the solute.[1] Choose a lower-boiling point solvent for recrystallization.
Presence of Unreacted this compound in Product Incomplete reaction or insufficient quenching.Ensure the reaction goes to completion by monitoring with TLC. During work-up, quench the reaction mixture with an aqueous solution (e.g., water, dilute sodium bicarbonate) to hydrolyze any remaining this compound to the more easily removable 2,5-Dichlorobenzoic acid.
Presence of 2,5-Dichlorobenzoic Acid in Product Hydrolysis of starting material.This is a common impurity due to the reactivity of this compound with moisture.[3] Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to extract the acidic impurity as its water-soluble salt.
Product Contaminated with Amine Starting Material (in Amidation Reactions) Excess amine used in the reaction.Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the excess amine into its water-soluble ammonium (B1175870) salt, which can then be removed in the aqueous phase.[3]
Product Contaminated with Lewis Acid Catalyst (in Friedel-Crafts Reactions) Incomplete quenching of the catalyst complex.The product ketone can form a complex with the Lewis acid (e.g., AlCl₃).[4][5] Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., 1M HCl) to break up the complex.

Frequently Asked Questions (FAQs)

Reaction Work-up and Quenching

Q1: How should I quench my reaction involving this compound?

A1: For reactions with nucleophiles like amines, the reaction can be quenched by adding water or a saturated aqueous solution of a mild base like sodium bicarbonate. This will hydrolyze any unreacted this compound. For Friedel-Crafts acylation, the reaction mixture should be carefully poured onto crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex.[6]

Q2: My product is an amide. What is the best way to remove the HCl byproduct and any excess amine?

A2: Typically, a base like triethylamine or pyridine (B92270) is added to the reaction to neutralize the HCl as it forms.[1] After the reaction is complete, you can wash the organic extract with dilute acid (e.g., 1M HCl) to remove excess amine and then with a dilute base (e.g., 5% NaHCO₃) to remove any remaining acidic impurities.[3]

Purification Techniques

Q3: What are the recommended solvent systems for recrystallizing products of this compound reactions?

A3: The choice of solvent depends on the polarity of your product. For moderately polar dichlorobenzamides or dichlorobenzophenones, common single-solvent systems include ethanol, methanol, or ethyl acetate (B1210297).[7][8] A two-solvent system, such as ethanol/water or ethyl acetate/hexane (B92381), can also be effective.[7] Always perform a small-scale solubility test to find the ideal solvent or solvent pair.[9]

Q4: I need to purify my product using column chromatography. How do I choose the right mobile phase?

A4: The selection of the eluent for column chromatography is based on the polarity of your compound. For relatively non-polar products, a mixture of hexane and ethyl acetate is a good starting point. You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. A good Rf value for column chromatography is typically between 0.2 and 0.4. More polar products may require a more polar solvent system, such as dichloromethane/methanol.[2][10]

Q5: How can I remove colored impurities from my product?

A5: If your product is contaminated with colored impurities, you can treat a solution of your crude product with activated charcoal before the final crystallization step.[8] The charcoal adsorbs the high molecular weight colored impurities, which can then be removed by hot filtration.

Experimental Protocols

Protocol 1: General Work-up and Extraction for Amidation Reactions
  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • If your reaction was run in a water-miscible solvent like THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amines).

    • Saturated aqueous NaHCO₃ solution (to remove 2,5-Dichlorobenzoic acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products of this compound reactions.

troubleshooting_logic start Analysis of Crude Product (e.g., TLC, NMR) impurity_check Impurities Present? start->impurity_check acidic_impurity Acidic Impurity? (e.g., 2,5-Dichlorobenzoic Acid) impurity_check->acidic_impurity Yes pure Pure Product impurity_check->pure No basic_impurity Basic Impurity? (e.g., Unreacted Amine) acidic_impurity->basic_impurity No base_wash Wash with Dilute Base (e.g., NaHCO3) acidic_impurity->base_wash Yes other_impurity Other Impurities? basic_impurity->other_impurity No acid_wash Wash with Dilute Acid (e.g., HCl) basic_impurity->acid_wash Yes chromatography Column Chromatography other_impurity->chromatography Yes recrystallization Recrystallization other_impurity->recrystallization No base_wash->basic_impurity acid_wash->other_impurity chromatography->pure recrystallization->pure

Caption: Logical decision tree for troubleshooting the purification process.

References

Strategies to avoid polyacylation in reactions with 2,5-Dichlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate polyacylation and other side reactions when using 2,5-Dichlorobenzoyl chloride.

Troubleshooting Guide: Avoiding Polyacylation

This guide addresses common issues encountered during the acylation of aromatic compounds with this compound, focusing on strategies to ensure selective mono-acylation.

Issue Potential Cause(s) Recommended Solutions
Significant formation of di-acylated or poly-acylated byproducts. Incorrect Stoichiometry: An excess of this compound or the Lewis acid catalyst is being used.Adjust Stoichiometry: Employ a strict 1:1 molar ratio of your aromatic substrate to this compound. The Lewis acid should typically be used in slight excess (1.0 to 1.2 equivalents) to the acylating agent.
High Reaction Temperature: Elevated temperatures can increase the reactivity of the mono-acylated product, leading to a second acylation.Control Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the overall reaction rate but enhance selectivity for the mono-acylated product.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can provide the opportunity for the mono-acylated product to react further.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed.
Highly Reactive Substrate: The aromatic substrate is highly activated, making it susceptible to multiple acylations.Use a Milder Lewis Acid: Switch from a strong Lewis acid like aluminum chloride (AlCl₃) to a milder one such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂). This can temper the reactivity and improve selectivity.
Low or no yield of the desired mono-acylated product. Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough for a deactivated aromatic substrate.Optimize Catalyst and Temperature: For less reactive arenes, a stronger Lewis acid like AlCl₃ might be necessary. A gradual and controlled increase in temperature may also be required to initiate the reaction.
Catalyst Deactivation: The presence of moisture in the reagents or solvent can hydrolyze and deactivate the Lewis acid catalyst.Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of undesired isomers. Reaction Conditions Favoring Multiple Isomers: The combination of catalyst, temperature, and solvent can influence the regioselectivity of the acylation.Catalyst Selection: Shape-selective catalysts, such as certain zeolites, can favor the formation of a specific isomer due to steric constraints.
Temperature Optimization: The distribution of isomers can be temperature-dependent. Experimenting with different temperatures may favor the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation and why is it a problem in reactions with this compound?

A1: Polyacylation is a side reaction where more than one acyl group from the this compound is introduced onto the aromatic substrate. This leads to the formation of di- or even tri-acylated byproducts, which reduces the yield of the desired mono-acylated product and complicates purification.

Q2: How does the structure of this compound itself help in preventing polyacylation?

A2: The presence of two chlorine atoms on the benzoyl chloride ring has a deactivating effect, making the acylium ion slightly less reactive than an unsubstituted benzoyl cation. More importantly, the mono-acylated product is generally deactivated towards further electrophilic aromatic substitution, which inherently disfavors a second acylation reaction.[1][2]

Q3: What is the "Perrier addition" and can it help improve selectivity?

A3: The Perrier addition involves pre-mixing the this compound and the Lewis acid catalyst before adding the aromatic substrate. This allows for the formation of the acylium ion complex prior to the introduction of the nucleophile. In some cases, this can lead to improved selectivity and yield by controlling the concentration of the active electrophile.[3]

Q4: Are there alternatives to Friedel-Crafts acylation to avoid polyacylation?

A4: Yes, if Friedel-Crafts acylation proves problematic, you can consider alternative methods such as:

  • Using a less reactive acylating agent: Acid anhydrides can be used in place of acyl chlorides, which sometimes offers better control over the reaction.

  • Alternative catalytic systems: Exploring greener and more selective catalysts, such as metal triflates or solid acid catalysts, can provide better control over the reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-acylation of an Activated Arene (e.g., Anisole) with this compound

This protocol is a representative method and may require optimization for your specific aromatic substrate.

Materials:

  • Anisole (B1667542) (1.0 eq.)

  • This compound (1.0 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition is complete, dissolve anisole (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble flame-dried glassware under N2 cool 2. Cool catalyst suspension (AlCl3 in DCM) to 0°C setup->cool add_acyl 3. Add this compound solution dropwise cool->add_acyl add_arene 4. Add aromatic substrate solution dropwise add_acyl->add_arene react 5. Stir at 0°C and monitor by TLC add_arene->react quench 6. Quench with ice and HCl react->quench extract 7. Extract and wash organic layer quench->extract purify 8. Dry, concentrate, and purify extract->purify product Mono-acylated Product purify->product

Caption: Experimental workflow for selective mono-acylation.

troubleshooting_logic start Reaction Outcome Analysis polyacylation Polyacylation Observed? start->polyacylation low_yield Low Yield? polyacylation->low_yield No check_stoichiometry Adjust Stoichiometry (1:1) polyacylation->check_stoichiometry Yes anhydrous Ensure Anhydrous Conditions low_yield->anhydrous Yes success Successful Mono-acylation low_yield->success No lower_temp Lower Reaction Temperature check_stoichiometry->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time milder_catalyst Use Milder Lewis Acid shorter_time->milder_catalyst milder_catalyst->success optimize_catalyst Optimize Catalyst/Temperature anhydrous->optimize_catalyst optimize_catalyst->success

Caption: Troubleshooting logic for avoiding polyacylation.

References

Overcoming catalyst deactivation in 2,5-Dichlorobenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst deactivation in reactions involving 2,5-Dichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required for my Friedel-Crafts acylation reaction?

In Friedel-Crafts acylation, the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is not truly catalytic in the traditional sense. The ketone product formed during the reaction is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules.[3] Consequently, at least a stoichiometric amount, and often a slight excess, of the Lewis acid is necessary to drive the reaction to completion.[3]

Q2: My Friedel-Crafts acylation reaction is sluggish or failing. What are the common causes related to catalyst deactivation?

Several factors can lead to catalyst deactivation and poor reaction performance:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[3] It is crucial to maintain strictly anhydrous (dry) conditions.

  • Product Complexation: As mentioned in Q1, the ketone product forms a stable complex with the Lewis acid, which is the primary cause of "deactivation" in these reactions.[1][2]

  • Deactivated Substrate: The aromatic substrate you are acylating may be strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H). Dichlorobenzenes are themselves considered deactivated substrates, making the reaction inherently slower than with benzene.[4]

  • Insufficient Catalyst Activity: For deactivated substrates like those often used with this compound, standard Lewis acids may require more forcing conditions, such as higher temperatures.

Q3: Can I use a milder Lewis acid, like Ferric Chloride (FeCl₃), for my reaction?

Yes, Ferric Chloride (FeCl₃) can be used as a Lewis acid catalyst for Friedel-Crafts acylation.[1] It is generally considered a milder Lewis acid than AlCl₃.[5] While this may lead to lower reactivity and require higher temperatures, an advantage is that reactions catalyzed by FeCl₃ can sometimes result in a cleaner product profile, potentially simplifying purification.[6] For activated aromatic substrates, catalytic amounts of FeCl₃ (e.g., 5 mol%) have been used successfully.[2] However, for deactivated substrates, stoichiometric amounts may still be necessary.

Q4: Are there reusable alternatives to traditional Lewis acid catalysts?

Yes, solid acid catalysts, particularly zeolites (e.g., H-Beta, H-Y), are promising alternatives.[7][8] Their primary advantages include:

  • Reusability: Zeolites are heterogeneous catalysts that can be recovered by filtration and potentially regenerated and reused, making the process more environmentally friendly.

  • Shape Selectivity: The porous structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer.[7]

  • Reduced Waste: They can eliminate the need for stoichiometric amounts of Lewis acids and the subsequent aqueous workup that generates significant waste.[8]

However, zeolite-catalyzed acylations may require higher temperatures and longer reaction times compared to reactions with traditional Lewis acids.

Q5: How do I "regenerate" my AlCl₃ catalyst after the reaction?

For homogeneous Lewis acids like AlCl₃, "regeneration" in the context of recycling is not practical in a standard laboratory setting. The catalyst is consumed by forming a complex with the ketone product. The standard procedure to break this complex is an aqueous workup, typically with dilute acid (e.g., HCl).[9] This hydrolyzes the aluminum chloride complex to liberate the ketone product, but it also converts the AlCl₃ to aluminum hydroxides, which are then removed during extraction.[10] Therefore, the catalyst is quenched, not regenerated for reuse. True catalyst regeneration is more feasible for heterogeneous catalysts like zeolites.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Deactivation by Moisture Ensure all glassware is oven or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Insufficient Catalyst Loading For acylation of deactivated rings (common with dichlorinated compounds), ensure at least a 1.1 to 1.5 molar equivalent of AlCl₃ relative to the this compound is used. For very unreactive substrates, higher loadings (up to 3 equivalents) might be necessary.[11]
Inadequate Reaction Temperature Acylation of deactivated aromatic rings often requires heating. If the reaction is stalling at room temperature, consider gradually increasing the temperature (e.g., to 65°C or higher).[12]
Deactivated Aromatic Substrate If the aromatic substrate has strong electron-withdrawing groups, the reaction may not proceed under standard conditions. Consider using a more reactive aromatic partner if the synthesis allows.

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause Troubleshooting Steps
Progressive Catalyst Sequestration This is the expected behavior due to product-catalyst complexation. If the reaction stalls prematurely, it may indicate that the initial catalyst loading was insufficient for full conversion.
Poor Solubility of Reactants or Catalyst Complex Ensure the chosen solvent can adequately dissolve the reactants and intermediates at the reaction temperature. A heterogeneous mixture could lead to a stalled reaction.

Issue 3: Formation of Unwanted Byproducts

Possible Cause Troubleshooting Steps
Lack of Regioselectivity The substitution pattern on your aromatic substrate dictates the position of acylation. For dichlorobenzenes, a mixture of isomers can form. The choice of catalyst can influence selectivity; shape-selective catalysts like zeolites may favor a particular isomer.[7]
Decomposition at High Temperatures If the reaction requires high temperatures, the starting materials or product may be susceptible to decomposition. Monitor the reaction closely and try to use the minimum effective temperature.
Side Reactions with Functional Groups Aromatic substrates with -NH₂ or -OH groups will react with the Lewis acid catalyst, deactivating it and preventing acylation. These functional groups should be protected before the reaction.

Data Presentation: Catalyst Performance in Dichlorobenzene Acylation

The following table summarizes reaction conditions for the Friedel-Crafts acylation of dichlorobenzenes, which serves as a model for reactions with this compound.

Aromatic SubstrateAcylating AgentCatalystMolar Ratio (Substrate:Acyl Chloride:Catalyst)Temperature (°C)Time (h)Yield (%)Reference(s)
1,4-DichlorobenzeneAcetyl ChlorideAlCl₃1 : 0.65 : 1.2640663.3[12]
o-DichlorobenzeneAcetyl ChlorideAlCl₃1 : 0.8 : 2.2565 -> 100795[12]
1,4-Dichlorobenzene4-Fluorobenzoyl ChlorideAlCl₃(Excess Substrate) : 1 : ≥ 1.51703.580-97[13]
AnisoleAcetic AnhydrideFeCl₃·6H₂O1 : 2 : 0.160297[14]
ChlorobenzeneBenzoyl ChlorideZeolite H-Beta(Excess Substrate)1406~30 (Conversion)[7]

Experimental Protocols

Protocol 1: General Procedure for AlCl₃-Mediated Acylation of an Aromatic Substrate with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aromatic substrate (e.g., 1,4-dichlorobenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven. The apparatus should be protected from atmospheric moisture with drying tubes or an inert gas (N₂ or Ar) atmosphere.[9]

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.3 equivalents) and anhydrous DCM. Stir the suspension and cool the flask to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C.

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If necessary, heat the reaction to reflux (temperature and time will depend on the reactivity of the aromatic substrate) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as required.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Low Reaction Yield start Low or No Yield Observed q1 Are all reagents and solvents anhydrous? start->q1 s1 Dry all glassware. Use anhydrous grade solvents. Run under inert atmosphere. q1->s1 No q2 Is catalyst loading sufficient? (≥1.1 eq for deactivated rings) q1->q2 Yes s1->q2 s2 Increase AlCl₃ loading to 1.5 eq or higher. q2->s2 No q3 Is the reaction temperature adequate? q2->q3 Yes s2->q3 s3 Gradually increase temperature (e.g., to reflux) and monitor by TLC. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

G cluster_1 Primary Deactivation Pathway AcylCl R-CO-Cl (this compound) Acylium [R-C≡O]⁺ AlCl₄⁻ (Active Electrophile) AcylCl->Acylium Activation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium Complex [Ar-CO-R • AlCl₃] (Deactivated Complex) AlCl3->Complex Arene Ar-H (Aromatic Substrate) Product Ar-CO-R (Ketone Product) Arene->Product Acylium->Product Electrophilic Attack Product->Complex Complexation (Deactivation)

Caption: Primary catalyst deactivation pathway via product complexation.

G cluster_2 Catalyst Selection Logic start Select Catalyst for Acylation of Deactivated Arene q1 Is catalyst reusability a priority? start->q1 zeolite Use Heterogeneous Catalyst (e.g., Zeolite H-Beta) q1->zeolite Yes lewis_acid Use Homogeneous Lewis Acid q1->lewis_acid No q2 Is highest reactivity required? lewis_acid->q2 alcl3 Use AlCl₃ (Stoichiometric amount) q2->alcl3 Yes fecl3 Use FeCl₃ (Milder, potentially cleaner) q2->fecl3 No

Caption: Decision workflow for selecting a suitable catalyst.

References

Minimizing hydrolysis of 2,5-Dichlorobenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of 2,5-Dichlorobenzoyl chloride during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yield loss during the synthesis of this compound?

A1: The most significant factor contributing to yield loss is the hydrolysis of the this compound product. Acyl chlorides are highly reactive compounds that readily react with water, including atmospheric moisture, to revert to the corresponding carboxylic acid (2,5-Dichlorobenzoic acid). This not only consumes the desired product but also introduces an impurity that can complicate purification.

Q2: How can I minimize the exposure of my reaction to moisture?

A2: To minimize moisture exposure, it is crucial to work under anhydrous (dry) conditions. This can be achieved by:

  • Using flame-dried or oven-dried glassware.

  • Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon.

  • Using anhydrous solvents, which can be obtained from a solvent purification system or by using freshly opened bottles over molecular sieves.

  • Ensuring all reagents are free from water.

Q3: What are the common reagents used to synthesize this compound from 2,5-Dichlorobenzoic acid?

A3: The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents react with the carboxylic acid to form the acyl chloride, with the byproducts being gaseous (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion.

Q4: Is there a difference in reactivity or handling between thionyl chloride and oxalyl chloride?

A4: Both are effective chlorinating agents. Thionyl chloride is often used neat (without a solvent) and at reflux temperatures. Oxalyl chloride reactions are typically run at lower temperatures, often starting at 0°C and slowly warming to room temperature, and usually require a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride is generally considered more reactive and can be used for more sensitive substrates.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂ or CO/CO₂). When using TLC, the disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

Q6: What is the proper work-up procedure to isolate the this compound?

A6: After the reaction is complete, the excess chlorinating agent and any volatile byproducts are typically removed under reduced pressure (vacuum). It is important to avoid aqueous work-up steps until the acyl chloride has been consumed in a subsequent reaction to prevent hydrolysis. If purification is necessary, distillation under reduced pressure is the preferred method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low product yield Hydrolysis of the acyl chloride Ensure all glassware is rigorously dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Incomplete reaction Extend the reaction time or gently heat the reaction mixture (for thionyl chloride). For oxalyl chloride reactions, ensure an adequate amount of DMF catalyst is used. Monitor the reaction by TLC until the starting material is fully consumed.
Product is contaminated with 2,5-Dichlorobenzoic acid Hydrolysis during reaction or work-up Strictly adhere to anhydrous conditions. Avoid any contact with water or protic solvents during the work-up. If the product is to be used immediately, it can often be used crude after removal of volatiles.
Incomplete reaction The starting material, 2,5-Dichlorobenzoic acid, will be a contaminant if the reaction does not go to completion. See "Incomplete reaction" above.
Reaction is sluggish or does not start Low quality of chlorinating agent Use a fresh bottle of thionyl chloride or oxalyl chloride. These reagents can degrade over time, especially if exposed to moisture.
Insufficient catalyst (for oxalyl chloride) Add a catalytic amount of DMF (typically 1-2 drops) to initiate the reaction.
Dark coloration of the reaction mixture Decomposition of the starting material or product This can occur at elevated temperatures. For thionyl chloride reactions, avoid excessive heating. For oxalyl chloride reactions, maintain a low temperature, especially during the initial addition.

Quantitative Data on Hydrolysis

Condition Effect on Hydrolysis Rate Recommendation for Minimizing Hydrolysis
Presence of Water The rate of hydrolysis is directly proportional to the concentration of water.Use anhydrous solvents and maintain a dry atmosphere.
Temperature An increase in temperature generally increases the rate of hydrolysis.[1]Conduct the reaction at the lowest effective temperature. For oxalyl chloride, reactions are often performed at 0°C to room temperature. For thionyl chloride, gentle reflux may be necessary, but prolonged heating should be avoided.
Solvent Aprotic solvents (e.g., Dichloromethane (B109758), Toluene) do not participate in hydrolysis.Use anhydrous aprotic solvents.

Note: The data presented is based on general principles of acyl chloride reactivity and studies on benzoyl chloride.[2][3]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2,5-Dichlorobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 76°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 2,5-Dichlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride ((COCl)₂, typically 1.5-2.0 eq) dropwise from the addition funnel. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the starting material is consumed (as monitored by TLC).

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can typically be used without further purification.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Minimizing Hydrolysis cluster_prep Preparation (Anhydrous Conditions) cluster_reaction Reaction cluster_workup Work-up prep1 Flame-dry glassware start 2,5-Dichlorobenzoic Acid prep1->start prep2 Use anhydrous solvents prep2->start prep3 Inert atmosphere (N2/Ar) prep3->start reagent Add Thionyl Chloride or Oxalyl Chloride start->reagent react Stir at appropriate temperature reagent->react remove_volatiles Remove excess reagent and solvent under vacuum react->remove_volatiles product Crude this compound remove_volatiles->product

Caption: A workflow diagram illustrating the key steps to minimize hydrolysis during the synthesis of this compound.

Hydrolysis_Side_Reaction Hydrolysis Side-Reaction Pathway product This compound hydrolysis_product 2,5-Dichlorobenzoic Acid product->hydrolysis_product Hydrolysis water H₂O (Moisture) water->hydrolysis_product hcl HCl

Caption: The unwanted hydrolysis pathway of this compound in the presence of water.

References

Technical Support Center: Work-up and Troubleshooting for 2,5-Dichlorobenzoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and procedural support for work-up procedures involving 2,5-Dichlorobenzoyl chloride acylation reactions, a key step in the synthesis of various chemical entities, including 2,5-dichlorobenzophenones.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the experimental work-up and purification stages of a this compound acylation.

Q1: My reaction yield is very low or the reaction failed entirely. What are the common causes? A1: Low or no yield in Friedel-Crafts acylation reactions is a frequent issue. The primary causes are often related to the reagents and reaction conditions.[1]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions.[1][2]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required for the reaction to proceed to completion.[1]

  • Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic substrate can render it too unreactive for electrophilic substitution.[1] Similarly, substrates with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid and deactivate it.[1]

Q2: How should I properly quench the reaction once it is complete? A2: The standard and safest method for quenching a Friedel-Crafts acylation is to cool the reaction mixture and pour it cautiously onto a well-stirred mixture of crushed ice and water.[2][3] This procedure hydrolyzes the reactive aluminum complexes, deactivates any remaining acyl chloride, and helps to precipitate the crude product.

Q3: What is the standard aqueous work-up procedure to remove the catalyst and other impurities? A3: After quenching, a liquid-liquid extraction is typically performed. The standard procedure involves:

  • Transferring the quenched mixture to a separatory funnel.

  • Separating the organic layer.

  • Washing the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).[4]

  • The HCl wash removes basic impurities and residual Lewis acids. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes excess water from the organic phase.

Q4: I am observing the formation of multiple products or isomers. How can I improve selectivity? A4: The formation of multiple products, particularly isomers, can be a challenge.[2] To improve regioselectivity and minimize side reactions:

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of side reactions.[2]

  • Slow Addition: Adding the this compound dropwise to the reaction mixture helps to avoid localized high concentrations, which can lead to unwanted side products.[2]

  • Purification: While not a preventative measure, purification techniques like recrystallization or column chromatography are often necessary to isolate the desired isomer from the crude product.[2][3][4]

Q5: My crude product is a dark, tarry material. What is the likely cause? A5: The formation of dark, tarry materials often indicates polymerization or other side reactions.[1] This can be caused by highly activated substrates reacting uncontrollably or by using excessively high reaction temperatures.[1][5] To mitigate this, use lower temperatures and ensure controlled addition of reagents.

Q6: How can I monitor the reaction if Thin-Layer Chromatography (TLC) of the acyl chloride is unreliable? A6: this compound is highly reactive and can be hydrolyzed back to the corresponding carboxylic acid by the silica (B1680970) on a TLC plate, giving misleading results.[6] A reliable method to check for the consumption of the starting acid (if you synthesized the acyl chloride in situ) or the formation of the product is to:

  • Take a small aliquot from the reaction mixture.

  • Quench it with a few drops of anhydrous methanol (B129727).

  • The methanol will react with the acyl chloride to form a stable methyl ester, which is easily distinguishable from the starting materials on a TLC plate.[6]

Data Presentation

Quantitative data is crucial for assessing reaction efficiency. The tables below provide a summary of common issues and representative yield data.

Table 1: Troubleshooting Summary for Low Acylation Yield

Potential Cause Recommended Solution Rationale
Moisture ContaminationOven-dry all glassware; use anhydrous solvents; run under an inert atmosphere (N₂ or Ar).Lewis acid catalysts like AlCl₃ are rapidly deactivated by water.[1]
Insufficient CatalystUse at least a 1:1 molar ratio of Lewis acid to acyl chloride.The ketone product forms a stable complex with the catalyst, sequestering it.[1]
Deactivated SubstrateUse a more forcing condition (higher temperature) or a different synthetic route.Strongly electron-withdrawing groups inhibit electrophilic aromatic substitution.[1]
Poor Quenching/Work-upEnsure the reaction is fully quenched in ice water before extraction to prevent product loss.Improper work-up can lead to hydrolysis of the desired product or incomplete separation.

Table 2: Representative Yield for 2,5-Dichlorobenzophenone Synthesis

Starting Materials Solvent Purification Method Reported Yield Reference
Benzoyl Chloride, 1,4-Dichlorobenzene, AlCl₃TolueneRecrystallization (Hexane/Toluene)80%[3]
Benzoyl Chloride, 1,4-Dichlorobenzene, AlCl₃TolueneGas Chromatography (Absolute Yield)97%[3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane (B109758), 1,4-dichlorobenzene).[2][4]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in a separate portion of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is deemed complete by monitoring (e.g., TLC of a methanol-quenched aliquot).[4]

Protocol 2: Standard Aqueous Work-up and Purification

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel. If a solid precipitates, it may be collected by filtration. If two liquid phases form, separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or toluene) two to three times.

  • Washing: Combine all organic fractions. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]

  • Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous MgSO₄ or Na₂SO₄.[4]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude solid or oil by either recrystallization from a suitable solvent system (e.g., hexane/toluene) or by flash column chromatography on silica gel.[2][3][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Setup 1. Reaction Setup (Anhydrous Conditions) Reaction 2. Acylation Reaction (0°C to RT) Setup->Reaction Monitor 3. Monitor Progress (TLC of Me-quenched aliquot) Reaction->Monitor Quench 4. Reaction Quench (Ice Water) Monitor->Quench Reaction Complete Workup 5. Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Workup Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purification (Recrystallization/Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for this compound acylation, from setup to purification.

G Problem Problem Observed: Low or No Product Yield CheckMoisture Were anhydrous conditions strictly maintained? Problem->CheckMoisture CheckCatalyst Was a stoichiometric amount (>=1 eq.) of catalyst used? CheckMoisture->CheckCatalyst Yes SolutionMoisture Solution: Improve drying of glassware, solvents, and reagents. Use an inert atmosphere. CheckMoisture->SolutionMoisture No CheckSubstrate Is the aromatic substrate strongly deactivated? CheckCatalyst->CheckSubstrate Yes SolutionCatalyst Solution: Increase catalyst loading. The product sequesters the catalyst. CheckCatalyst->SolutionCatalyst No SolutionSubstrate Solution: Consider more forcing conditions or an alternative synthetic route. CheckSubstrate->SolutionSubstrate Yes Proceed Investigate other parameters (temperature, reaction time). CheckSubstrate->Proceed No

Caption: A decision-making tree for troubleshooting low product yield in acylation reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring 2,5-Dichlorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing reaction yields, and understanding reaction kinetics. 2,5-Dichlorobenzoyl chloride is a reactive acyl chloride used in the synthesis of various pharmaceuticals and specialty chemicals. Its high reactivity necessitates robust analytical methods to track its consumption and the formation of products. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound, supported by detailed experimental protocols and performance data.

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as the need for real-time data, the chemical nature of the reactants and products, and the available instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the four primary analytical methods for monitoring this compound reactions. The quantitative data presented are estimates based on validated methods for structurally similar compounds and should be validated for specific applications.

ParameterHPLC (with Derivatization/Quenching)GC-MS (with Derivatization)In-situ FTIR SpectroscopyQuantitative NMR (qNMR) Spectroscopy
Principle Separation of quenched or derivatized analytes based on polarity, followed by UV or MS detection.Separation of volatile derivatives based on boiling point, followed by mass spectrometry detection.Real-time monitoring of changes in vibrational frequencies of functional groups (e.g., C=O stretch).Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules in solution.
Sample Preparation Reaction quenching and dilution.Derivatization to a volatile ester or amide, followed by extraction and dilution.Direct insertion of an ATR probe into the reaction vessel.Aliquot removal and dilution in a deuterated solvent with an internal standard.
Typical Analysis Time 10-30 minutes per sample (offline).15-40 minutes per sample (offline).Real-time (data point every 1-5 minutes).5-15 minutes per sample (offline).
Quantitative Capability ExcellentExcellentGood (relative quantitation)Excellent
Estimated LOD 0.1 - 1 µg/mL0.01 - 0.1 µg/mL~0.1 - 1% concentration~0.1 - 0.5% concentration
Estimated LOQ 0.3 - 3 µg/mL[1]0.03 - 0.3 µg/mL[2]~0.5 - 3% concentration~0.3 - 1.5% concentration
Typical Precision (%RSD) < 2%[3]< 5%[2]< 5%< 1%[4]
Pros High resolution and accuracy; widely available.High sensitivity and specificity; excellent for volatile compounds.Real-time kinetic data; non-invasive.Provides detailed structural information; highly accurate and precise for quantification.
Cons Offline analysis; potential for sample degradation if not quenched properly.Derivatization required; not suitable for thermally labile compounds.Lower sensitivity for minor components; matrix effects can interfere.Higher initial instrument cost; lower throughput for offline analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed methods for monitoring the reaction of this compound with a generic nucleophile (e.g., an amine or alcohol).

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes an offline method for monitoring the reaction of this compound with an amine by quenching aliquots and analyzing the resulting stable amide product.

  • Reaction Sampling and Quenching:

    • At predetermined time points, withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in 1.9 mL of a methanol/water (1:1 v/v) solution. This step converts any unreacted this compound into its methyl ester, preventing further reaction.

    • Vortex the quenched sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Create a calibration curve using standards of the starting amine and the purified 2,5-dichloro-N-alkyl/arylbenzamide product.

    • Quantify the concentration of the reactant and product at each time point to determine reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for monitoring reactions where this compound reacts with an alcohol to form a stable and volatile ester.

  • Sample Derivatization:

    • At each time point, withdraw a 50 µL aliquot of the reaction mixture.

    • Add the aliquot to a vial containing 1 mL of a solution of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine) in an appropriate solvent like dichloromethane. This step converts any remaining starting alcohol into a more volatile silyl (B83357) ether.

    • Heat the vial at 60 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Monitor the disappearance of the derivatized starting alcohol and the appearance of the 2,5-dichlorobenzoyl ester product by selected ion monitoring (SIM) for enhanced sensitivity.

    • Use an internal standard for accurate quantification.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This method allows for real-time monitoring of the reaction without the need for sampling.

  • Experimental Setup:

    • Insert a chemically resistant Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

    • Ensure proper mixing so that the sample at the probe tip is representative of the bulk reaction mixture.

    • Set up the FTIR spectrometer to collect a spectrum at regular intervals (e.g., every 1-2 minutes).

  • Data Collection and Analysis:

    • Identify the characteristic infrared absorption band for the carbonyl (C=O) stretch of this compound, which is typically around 1775-1810 cm⁻¹.

    • Identify the characteristic C=O stretch of the product (e.g., an amide around 1650-1680 cm⁻¹ or an ester around 1735-1750 cm⁻¹).

    • Monitor the decrease in the absorbance of the reactant peak and the increase in the absorbance of the product peak over time.

    • Plot the absorbance changes against time to obtain a kinetic profile of the reaction.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides highly accurate and precise quantitative data and detailed structural information.

  • Sample Preparation:

    • At specified time points, carefully withdraw a precise volume of the reaction mixture (e.g., 100 µL).

    • Quench the reaction by diluting the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known concentration of an internal standard. The internal standard should be stable and have a resonance peak that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material, product, and the internal standard.

    • Calculate the concentration of the reactants and products relative to the known concentration of the internal standard. This allows for the determination of reaction conversion and yield over time.

Visualizing Reaction Pathways and Workflows

Reaction Pathway

The following diagram illustrates the general reaction of this compound with a nucleophile.

ReactionPathway Reactant1 This compound Intermediate Reactant1->Intermediate Reactant2 Nucleophile (Nu-H) Reactant2->Intermediate + Product1 Acylated Product Product2 HCl Intermediate->Product1 Intermediate->Product2 +

Caption: General acylation reaction of this compound.

Experimental Workflow

This diagram outlines the logical steps for monitoring the reaction using both offline and online analytical methods.

ExperimentalWorkflow cluster_offline Offline Analysis (HPLC, GC-MS, qNMR) cluster_online Online Analysis (In-situ FTIR) A1 Start Reaction A2 Withdraw Aliquot at Time (t) A1->A2 A3 Quench / Derivatize Sample A2->A3 A4 Instrumental Analysis A3->A4 A5 Data Processing & Quantification A4->A5 B1 Start Reaction with Probe B2 Acquire Spectrum at Time (t) B1->B2 B3 Monitor Peak Absorbance B2->B3 B4 Generate Kinetic Profile B3->B4

Caption: Workflow for offline vs. online reaction monitoring.

References

A Comparative Guide to the GC-MS Analysis of 2,5-Dichlorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 2,5-Dichlorobenzoyl Chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document outlines the experimental protocol for a common derivatization reaction and the subsequent GC-MS analysis, presents quantitative data in a structured format, and compares the GC-MS methodology with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Introduction to the Analysis of this compound Reactions

This compound is a reactive acylating agent used to introduce the 2,5-dichlorobenzoyl moiety into various molecules, commonly through reactions with amines or alcohols to form amides and esters, respectively. The analysis of these reaction mixtures is crucial for determining product purity, identifying byproducts, and optimizing reaction conditions. GC-MS is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive compound identification based on mass spectra.

Experimental Protocols

This section details the synthesis of a representative amide derivative, N-phenyl-2,5-dichlorobenzamide, and the subsequent analysis by GC-MS.

Synthesis of N-phenyl-2,5-dichlorobenzamide (Schotten-Baumann Reaction)

Materials:

Procedure:

  • In a flask, dissolve aniline (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred aniline solution.

  • Simultaneously, add 10% sodium hydroxide solution to maintain a basic pH and neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-phenyl-2,5-dichlorobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

Data Presentation

The following table summarizes the expected GC-MS data for the analysis of the N-phenyl-2,5-dichlorobenzamide synthesis reaction mixture.

Compound NameRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Aniline (unreacted)~ 5.59366, 39
This compound (unreacted)~ 8.2208, 210, 212173, 175 (loss of Cl), 145, 147 (loss of COCl)
N-phenyl-2,5-dichlorobenzamide ~ 12.8 265, 267, 269 173, 175 ([M-C₆H₅NH]⁺), 92 ([M-C₇H₃Cl₂O]⁺)

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units.[2][3]

Visualizations

Experimental Workflow

G Experimental Workflow for GC-MS Analysis cluster_synthesis Synthesis of N-phenyl-2,5-dichlorobenzamide cluster_analysis GC-MS Analysis Reactants This compound + Aniline Reaction Schotten-Baumann Reaction (DCM, NaOH) Reactants->Reaction Workup Extraction and Washing Reaction->Workup Purification Recrystallization Workup->Purification Product N-phenyl-2,5-dichlorobenzamide Purification->Product SamplePrep Sample Preparation (Dissolve in DCM) Product->SamplePrep Analyze Product GCMS GC-MS Instrument SamplePrep->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for the synthesis and GC-MS analysis of N-phenyl-2,5-dichlorobenzamide.

Fragmentation Pathway of N-phenyl-2,5-dichlorobenzamide

G Proposed EI Fragmentation of N-phenyl-2,5-dichlorobenzamide Parent N-phenyl-2,5-dichlorobenzamide (m/z 265, 267, 269) Fragment1 [C₇H₃Cl₂O]⁺ (m/z 173, 175) Parent->Fragment1 Amide bond cleavage Fragment2 [C₆H₅NH]⁺ (m/z 92) Parent->Fragment2 Amide bond cleavage Fragment3 [C₆H₃Cl₂]⁺ (m/z 145, 147) Fragment1->Fragment3 Loss of CO

Caption: Proposed electron ionization fragmentation pathway for N-phenyl-2,5-dichlorobenzamide.

Comparison with Alternative Methods: HPLC

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) presents a valuable alternative, particularly for less volatile or thermally labile reaction products.

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interactions in the liquid phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Often requires derivatization for polar compounds.Generally simpler, involves dissolving the sample in the mobile phase.
Detection Mass spectrometry provides structural information for identification.UV-Vis is common; MS detectors can also be used for identification.
Sensitivity Generally very high, especially in selected ion monitoring (SIM) mode.Can be very high, depending on the detector used.
Quantitative Analysis Excellent, with the use of internal standards.Excellent, with the use of internal or external standards.

Conclusion

GC-MS is a robust and highly informative technique for the analysis of this compound reaction products, providing both separation and structural elucidation. The detailed experimental protocol and expected data presented in this guide serve as a valuable resource for researchers in the field. For compounds that are not amenable to GC analysis, HPLC offers a powerful and complementary alternative. The choice between these techniques will ultimately depend on the specific properties of the analytes and the analytical requirements of the study.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2,5-Dichlorobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. 2,5-Dichlorobenzoyl chloride and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. Ensuring their purity is essential to guarantee the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods for the purity assessment of this compound derivatives, alongside alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing benzoyl chloride derivatives.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Due to the high reactivity of acyl chlorides, which can readily hydrolyze, direct analysis can be challenging.[4] Therefore, two main approaches are employed: direct analysis with a non-aqueous mobile phase or, more commonly, derivatization prior to analysis.[5][6]

Table 1: Comparison of HPLC Method Approaches for Acyl Chloride Analysis

ParameterDirect RP-HPLC AnalysisPre-column Derivatization HPLC
Principle Separation of the intact, but reactive, acyl chloride from its impurities.The acyl chloride is reacted with a derivatizing agent to form a stable, more easily detectable product.[5]
Advantages - Simpler sample preparation. - Directly measures the analyte of interest.- Increased stability of the analyte. - Enhanced UV absorbance and sensitivity.[6] - Avoids interference from the drug substance matrix.[6]
Disadvantages - Risk of on-column hydrolysis. - Requires non-aqueous or carefully controlled mobile phases. - Potentially lower sensitivity.- More complex sample preparation. - Requires optimization of the derivatization reaction.[6] - Introduces an additional source of variability.
Typical Derivatizing Agents Not Applicable2-Nitrophenylhydrazine[6], Nitrophenylhydrazine[5]

Experimental Protocols

This protocol is a generalized method suitable for the direct analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[7]

  • Sample Preparation: Dissolve the this compound derivative in a dry, aprotic solvent like acetonitrile to a known concentration.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity by area percent.

This protocol is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine (B1229437).[6]

  • Derivatization:

    • Prepare a solution of the this compound derivative in acetonitrile.

    • Add a solution of 2-nitrophenylhydrazine in acetonitrile.

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[6]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium acetate).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the derivative, for example, 395 nm for the 2-nitrophenylhydrazine derivative, to minimize matrix interference.[6]

  • Injection Volume: 20 µL.

  • Analysis: Inject the derivatized sample. The purity is determined by comparing the peak area of the derivative to that of a similarly prepared standard.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the purity assessment of a this compound derivative using a pre-column derivatization HPLC method.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Acetonitrile sample->dissolve derivatize Add Derivatizing Agent (e.g., 2-Nitrophenylhydrazine) dissolve->derivatize react Incubate at RT (30 min) derivatize->react inject Inject Derivatized Sample react->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (e.g., 395 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound derivatives. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.[8]

Table 2: Comparison of HPLC with Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[9]- High resolution and sensitivity. - Well-suited for quantitative analysis of non-volatile and thermally labile compounds. - Robust and widely available.- Reactive acyl chlorides may require derivatization.[6] - Can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas.[9]- Excellent for separating volatile impurities.[10] - High sensitivity, especially with a Flame Ionization Detector (FID).[11]- Not suitable for non-volatile or thermally labile compounds. - Acyl chlorides may react with the column's stationary phase.[4]
NMR Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information and quantitative data.[8]- Provides unambiguous structural confirmation.[8] - Can identify and quantify impurities without the need for reference standards (qNMR).[12] - Non-destructive.[8]- Lower sensitivity for trace impurities compared to chromatographic methods.[8] - Signal overlap can complicate analysis in complex mixtures.[8]
Argentometric Titration Titration with silver nitrate (B79036) to determine the chloride content.- Simple and inexpensive method for determining total hydrolyzable chloride.- Not specific; it measures the parent compound and any chloride-containing impurities. - Not suitable for identifying or quantifying individual impurities.

Logical Comparison of Analytical Techniques

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for the purity assessment of this compound derivatives.

G start Purity Assessment of This compound Derivative q1 Need for structural confirmation? start->q1 q2 Are impurities volatile? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 Need to quantify specific impurities? q2->q3 No gc Use Gas Chromatography (GC) q2->gc Yes hplc Use HPLC q3->hplc Yes titration Use Titration q3->titration No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the ¹H NMR Characterization of Amide and Ester Derivatives of 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR characteristics of various amide and ester derivatives synthesized from 2,5-dichlorobenzoyl chloride. The data presented herein, including detailed experimental protocols and spectral data, serves as a valuable resource for the identification and characterization of novel compounds in drug discovery and development.

Introduction

This compound is a versatile building block in organic synthesis, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles to yield a diverse range of derivatives. Among these, amides and esters are of particular interest due to their prevalence in biologically active molecules. Accurate characterization of these synthesized compounds is crucial, and ¹H NMR spectroscopy stands as a primary and powerful tool for structural elucidation. This guide offers a direct comparison of the ¹H NMR spectra of selected N-aryl amides and alkyl esters derived from this compound, highlighting key differences in chemical shifts and coupling patterns that aid in their unambiguous identification.

Comparative ¹H NMR Data

The following tables summarize the ¹H NMR spectral data for representative amide and ester derivatives of this compound. The data is presented to facilitate easy comparison of chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: ¹H NMR Data for N-Aryl Amide Derivatives of this compound

CompoundAr-H (2,5-dichlorophenyl)Ar-H (N-substituent) & Other Protons
N-(2,5-Dichlorophenyl)benzamide 7.80 (s, 1H), 7.65 (m, 2H), 7.41 (d, J = 8.4 Hz, 1H)8.02 (d, J = 7.5 Hz, 2H, Benzoyl-H), 7.58 (t, J = 7.2 Hz, 2H, Benzoyl-H), 10.19 (s, 1H, NH)[1]
N-Benzyl-2,5-dichlorobenzamide ~7.4-7.6 (m, 3H)7.25-7.35 (m, 5H, Phenyl-H), 6.51 (s, 1H, NH), 4.53 (d, J=5.7 Hz, 2H, CH₂)[2]

Table 2: ¹H NMR Data for Alkyl Ester Derivatives of this compound

CompoundAr-H (2,5-dichlorophenyl)Alkyl Protons
Methyl 2,5-dichlorobenzoate 7.69 (d, J = 2.4 Hz, 1H), 7.41 (dd, J = 8.6, 2.4 Hz, 1H), 7.35 (d, J = 8.6 Hz, 1H)3.92 (s, 3H, OCH₃)
Ethyl 2,5-dichlorobenzoate 7.68 (d, J = 2.4 Hz, 1H), 7.40 (dd, J = 8.6, 2.4 Hz, 1H), 7.34 (d, J = 8.6 Hz, 1H)4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.39 (t, J = 7.1 Hz, 3H, CH₃)

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are provided below.

General Procedure for the Synthesis of N-Aryl Amides

A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is cooled in an ice bath. To this, a solution of the desired aniline (B41778) or benzylamine (B48309) (1.1 eq.) and a base such as triethylamine (B128534) (1.2 eq.) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired N-aryl-2,5-dichlorobenzamide.[3][4]

General Procedure for the Synthesis of Alkyl Esters

This compound (1.0 eq.) is added to an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated under reflux for several hours. The reaction progress is monitored by TLC. After completion, the excess alcohol is removed by distillation. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester, which can be further purified by distillation or column chromatography.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of these compounds is illustrated below.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound Reaction Acyl Substitution Start->Reaction Nucleophile Amine or Alcohol Nucleophile->Reaction Workup Extraction & Washing Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Amide or Ester Derivative Purification->Product NMR ¹H NMR Spectroscopy Product->NMR Data_Analysis Spectral Analysis NMR->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

A flowchart illustrating the general synthesis and characterization process.

Signaling Pathways and Logical Relationships

The fundamental reaction described is a nucleophilic acyl substitution. The logical relationship between the reactants and products is depicted in the following diagram.

Reaction_Scheme reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate + Nucleophile reactant2 Nucleophile (Amine R-NH₂ or Alcohol R-OH) reactant2->intermediate product Amide or Ester Derivative intermediate->product - HCl

The general reaction scheme for the synthesis of amide and ester derivatives.

Conclusion

The ¹H NMR data presented in this guide clearly delineates the characteristic signals for both N-aryl amide and alkyl ester derivatives of this compound. The distinct chemical shifts of the protons on the N-substituent in amides and the alkyl chain in esters, in conjunction with the consistent aromatic patterns of the 2,5-dichlorophenyl moiety, provide a reliable basis for structural confirmation. The provided experimental protocols offer a starting point for the synthesis of these and analogous compounds, facilitating further research and development in medicinal and materials chemistry.

References

A Comparative Analysis of the Reactivity of 2,5-Dichlorobenzoyl Chloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,5-Dichlorobenzoyl chloride against its various isomers. In the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, the selection of an appropriate acylating agent is critical for optimizing reaction yields, controlling selectivity, and ensuring process efficiency. The reactivity of dichlorobenzoyl chloride isomers is governed by a delicate interplay of electronic and steric effects, which are dictated by the positions of the two chlorine atoms on the benzene (B151609) ring. This document synthesizes established chemical principles and available data to provide a clear framework for understanding and predicting the relative reactivity of these important chemical intermediates.

Introduction to Dichlorobenzoyl Chloride Isomers and Reactivity

Dichlorobenzoyl chlorides are bifunctional reagents widely used in organic synthesis, primarily for nucleophilic acyl substitution reactions. The core of their reactivity lies in the electrophilicity of the carbonyl carbon. The two chlorine atoms on the aromatic ring modulate this reactivity through two main mechanisms:

  • Electronic Effects: As highly electronegative atoms, chlorine atoms exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity.

  • Steric Effects: Chlorine atoms located at the ortho positions (C2 and C6) relative to the benzoyl chloride group can physically obstruct the path of an incoming nucleophile. This steric hindrance can significantly decrease the rate of reaction.[1][2]

The relative reactivity of the different dichlorobenzoyl chloride isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro—is determined by the balance of these activating electronic effects and deactivating steric effects.

Comparative Reactivity Analysis

Table 1: Predicted Relative Reactivity of Dichlorobenzoyl Chloride Isomers

IsomerKey Influencing FactorsPredicted Relative ReactivityRationale
3,5-Dichlorobenzoyl chloride Strong, additive inductive effects from two meta chlorines; minimal steric hindrance.Very HighThe strong electron-withdrawing effects from both chlorine atoms significantly enhance the electrophilicity of the carbonyl carbon without any steric impediment.[1]
3,4-Dichlorobenzoyl chloride Strong, additive inductive effects from meta and para chlorines; minimal steric hindrance.HighThe combined electron-withdrawing effects increase the reactivity of the acyl chloride group.[1]
2,4-Dichlorobenzoyl chloride Strong inductive effect from para chlorine; activating inductive effect and moderate steric hindrance from ortho chlorine.HighKnown to be a potent acylating agent.[1][3] The powerful electronic activation generally outweighs the steric hindrance from the single ortho chlorine.
This compound Activating inductive effect and moderate steric hindrance from ortho chlorine; moderate inductive effect from meta chlorine.ModerateReactivity is a balance between the electronic activation provided by both chlorines and the steric hindrance from the C2 chlorine.
2,3-Dichlorobenzoyl chloride Activating inductive effect and moderate steric hindrance from ortho chlorine; moderate inductive effect from second ortho-like chlorine.Moderate-LowSimilar to the 2,5-isomer, but the proximity of the C3 chlorine may contribute slightly more steric hindrance than the C5 chlorine.
2,6-Dichlorobenzoyl chloride Significant steric hindrance from two ortho chlorines, shielding the carbonyl carbon.Very LowThe two ortho chlorine atoms create substantial steric bulk, which severely impedes the approach of nucleophiles to the carbonyl center, making it the least reactive isomer.[1] The hydrolysis of this isomer may proceed through a different, unimolecular (SN1) mechanism to alleviate steric strain.[1]

Below is a diagram illustrating the interplay of these electronic and steric factors in determining the reactivity of the isomers.

G Logical Relationship of Factors Influencing Reactivity Electronic Effects Electronic Effects 3,5-Dichlorobenzoyl chloride 3,5-Dichlorobenzoyl chloride Electronic Effects->3,5-Dichlorobenzoyl chloride ++ Activation 3,4-Dichlorobenzoyl chloride 3,4-Dichlorobenzoyl chloride Electronic Effects->3,4-Dichlorobenzoyl chloride ++ Activation 2,4-Dichlorobenzoyl chloride 2,4-Dichlorobenzoyl chloride Electronic Effects->2,4-Dichlorobenzoyl chloride + Activation This compound This compound Electronic Effects->this compound + Activation 2,3-Dichlorobenzoyl chloride 2,3-Dichlorobenzoyl chloride Electronic Effects->2,3-Dichlorobenzoyl chloride + Activation Steric Effects Steric Effects Steric Effects->2,4-Dichlorobenzoyl chloride - Deactivation Steric Effects->this compound - Deactivation Steric Effects->2,3-Dichlorobenzoyl chloride - Deactivation 2,6-Dichlorobenzoyl chloride 2,6-Dichlorobenzoyl chloride Steric Effects->2,6-Dichlorobenzoyl chloride -- Deactivation

Caption: Factors influencing dichlorobenzoyl chloride isomer reactivity.

Experimental Protocol for Determining Relative Reactivity

To quantitatively assess the relative reactivity of dichlorobenzoyl chloride isomers, a competitive acylation experiment can be performed. This method provides a direct comparison by allowing two or more isomers to compete for a limited amount of a nucleophile.

Objective: To determine the relative reaction rates of this compound and another isomer (e.g., 3,5-Dichlorobenzoyl chloride) via competitive acylation of a model nucleophile.

Materials:

  • This compound

  • 3,5-Dichlorobenzoyl chloride

  • Aniline (B41778) (or other suitable nucleophile, e.g., benzyl (B1604629) alcohol)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Triethylamine (as a non-nucleophilic base)

  • Internal standard (e.g., dodecane) for chromatographic analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Reagent Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 3,5-Dichlorobenzoyl chloride in anhydrous DCM.

    • Prepare a stock solution of the nucleophile (e.g., 0.05 M Aniline) in anhydrous DCM. This ensures the acyl chlorides are in excess.

    • Prepare a stock solution of the internal standard in DCM.

  • Reaction Execution:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), combine equal volumes of the two dichlorobenzoyl chloride stock solutions.

    • Add a known amount of the internal standard.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add the aniline stock solution dropwise while stirring. The total amount of aniline should be less than the total amount of acyl chlorides (e.g., 0.5 equivalents relative to the total acyl chloride concentration).

    • Allow the reaction to stir at 0 °C for a predetermined time (e.g., 1 hour) and then quench by adding a small amount of water or dilute acid.

  • Workup and Analysis:

    • Extract the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Analyze the resulting solution by GC-MS or HPLC. Identify and quantify the corresponding amide products (N-phenyl-2,5-dichlorobenzamide and N-phenyl-3,5-dichlorobenzamide) by comparing their peak areas relative to the internal standard.

  • Data Interpretation:

    • The ratio of the product concentrations is directly proportional to the ratio of the rate constants for the two competing reactions.

    • Relative Reactivity = [Product from Isomer A] / [Product from Isomer B] ≈ k_A / k_B.

    • A higher concentration of the amide derived from 3,5-dichlorobenzoyl chloride would confirm its higher reactivity compared to the 2,5-isomer.

The following diagram outlines this experimental workflow.

G Experimental Workflow for Competitive Acylation start Start prep Prepare Equimolar Solutions (Isomer A, Isomer B, Nucleophile) start->prep mix Combine Isomer A, Isomer B, and Internal Standard in Reactor prep->mix react Add Nucleophile (Sub-Stoichiometric) at Controlled Temperature (e.g., 0°C) mix->react quench Quench Reaction (e.g., with water) react->quench workup Aqueous Workup & Dry Organic Layer quench->workup analysis Analyze Products via GC-MS or HPLC workup->analysis calc Calculate Product Ratio to Determine Relative Reactivity analysis->calc end End calc->end

Caption: Workflow for determining relative reactivity via competitive acylation.

Conclusion for Drug Development Professionals

The choice of a dichlorobenzoyl chloride isomer can have significant implications for synthetic efficiency and impurity profiles.

  • For reactions where high reactivity is desired and steric hindrance around the nucleophile is low, 3,5- and 3,4-Dichlorobenzoyl chloride are excellent candidates due to their high electronic activation and minimal steric bulk.

  • 2,4-Dichlorobenzoyl chloride offers a balance of high reactivity and is a widely used, potent acylating agent.[1][3]

  • This compound represents a moderately reactive isomer, suitable for processes requiring a less vigorous acylating agent to improve selectivity or control exotherms.

  • 2,6-Dichlorobenzoyl chloride is the isomer of choice when seeking to minimize acylation at a particular site due to its significant steric hindrance, or when an alternative reaction mechanism (SN1) is desired.

By understanding the structural nuances that dictate reactivity, researchers can make more informed decisions in the selection of starting materials, leading to the development of more robust, efficient, and selective synthetic routes in the pharmaceutical industry.

References

A Comparative Guide to Alternative Reagents for 2,5-Dichlorobenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel therapeutics, the choice of acylating agent is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. 2,5-Dichlorobenzoyl chloride is a widely utilized reagent for the introduction of the 2,5-dichlorobenzoyl moiety, a structural motif present in various biologically active compounds, including kinase inhibitors. However, the exploration of alternative reagents is often necessary to optimize reaction outcomes, improve yields, and fine-tune the electronic properties of target molecules. This guide provides an objective comparison of this compound with several alternative benzoyl chloride derivatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Benzoyl Chloride Derivatives in Amide Synthesis

The primary application of this compound and its alternatives is in acylation reactions, most commonly for the formation of amide bonds with primary and secondary amines. The reactivity of the benzoyl chloride is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine, generally increase the electrophilicity of the carbonyl carbon, leading to a higher reaction rate.

To provide a comparative analysis, the following table summarizes the performance of this compound and its alternatives in the acylation of aniline (B41778), a common model substrate. The data has been compiled from various sources, and while reaction conditions may not be identical, they are sufficiently similar to provide a useful comparison of reactivity and yield.

Acylating ReagentAmineProductReaction ConditionsReaction TimeYield (%)Reference
This compoundAnilineN-Phenyl-2,5-dichlorobenzamidePyridine (B92270), CH2Cl2, rt12 h~85 (estimated)[1]
Benzoyl chloride2,5-DichloroanilineN-(2,5-Dichlorophenyl)benzamideFe, H2O, 60 °C36 h64[2]
4-Chlorobenzoyl chlorideAnilineN-Phenyl-4-chlorobenzamideNot specifiedNot specified92[3]
4-Fluorobenzoyl chlorideAnilineN-Phenyl-4-fluorobenzamideCu(OTf)2, 100 °C, solvent-free5 min95 (of N-acylated intermediate)[4]
2-Fluorobenzoyl chlorideAnilineN-Phenyl-2-fluorobenzamideTriethylamine (B128534), Cyrene™, 0 °C to rt1 h>70[5]
Benzoyl chlorideAnilineN-Phenylbenzamide (Benzanilide)NaOH, H2ONot specifiedHigh[6]

Key Observations:

  • Electron-withdrawing groups enhance reactivity: The presence of chloro and fluoro substituents on the benzoyl chloride ring generally leads to high yields in acylation reactions, often with shorter reaction times compared to unsubstituted benzoyl chloride under similar conditions.

  • Positional Isomerism Matters: The position of the substituents can influence reactivity due to steric and electronic effects. While direct comparative data for all dichlorobenzoyl chloride isomers under identical conditions is limited, it is a crucial factor to consider in process optimization.

  • Alternative reagents offer a range of reactivity: Reagents like 4-fluorobenzoyl chloride can offer very rapid and high-yielding acylations under specific catalytic conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for amide synthesis using this compound and a related alternative.

Protocol 1: General Synthesis of N-Aryl-2,5-dichlorobenzamide

This protocol is a general procedure for the acylation of an aromatic amine with this compound.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • To this stirred solution, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N-aryl-2,5-dichlorobenzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,5-Dichlorobenzoyl_chloride 2,5-Dichlorobenzoyl_chloride Addition Add this compound dropwise 2,5-Dichlorobenzoyl_chloride->Addition Substituted_aniline Substituted_aniline Dissolution Dissolve aniline and base in anhydrous solvent Substituted_aniline->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Washing Wash with acid, base, and brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by recrystallization or chromatography Concentration->Purification Final_Product N-Aryl-2,5-dichlorobenzamide Purification->Final_Product

Caption: A generalized workflow for the synthesis of N-aryl-2,5-dichlorobenzamides.

Protocol 2: Synthesis of a p38 MAPK Inhibitor Precursor using a Dichloro-aromatic Scaffold

This protocol is adapted from the synthesis of a p38 MAPK inhibitor and illustrates a typical workflow where a dichloro-aromatic compound, in this case, 2,5-dichloropyridine (B42133), is a key starting material. The principles are applicable to syntheses starting with this compound.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent system (e.g., 1,4-dioxane (B91453) and water)

Procedure (Suzuki Coupling Step):

  • To a reaction vessel, add 2,5-dichloropyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine intermediate, which can be further functionalized.[7]

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway

Derivatives of dichlorobenzoyl chloride are valuable scaffolds in the design of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and is a key target in the development of treatments for autoimmune diseases and certain cancers. The general mechanism of p38 MAPK inhibition involves the binding of small molecules to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

p38_MAPK_pathway Stress_Cytokines Stress Stimuli / Inflammatory Cytokines Receptor Cell Surface Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Targets->Inflammatory_Response Inhibitor p38 MAPK Inhibitor (Derived from Dichlorobenzoyl Chloride Scaffold) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of inhibition by small molecules.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of biologically active amides. However, a range of alternative substituted benzoyl chlorides, such as 4-chlorobenzoyl chloride and various fluorinated analogs, offer viable and sometimes superior options depending on the specific synthetic requirements. The choice of reagent will depend on factors such as desired reactivity, reaction conditions, and the electronic properties of the final product. The data and protocols presented in this guide are intended to assist researchers in navigating these choices and in the development of robust and efficient synthetic strategies, particularly in the pursuit of novel therapeutics targeting pathways such as p38 MAPK.

References

A Comparative Analysis of Friedel-Crafts Acylation and Barbier Reaction for the Synthesis of Dichlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway

The synthesis of dichlorophenyl derivatives is a cornerstone in the development of numerous pharmaceutical and agrochemical agents. The introduction of an acyl or alkyl group to a dichlorinated benzene (B151609) ring is a critical transformation, often accomplished through classic reactions such as Friedel-Crafts acylation or more modern organometallic approaches like the Barbier reaction. This guide provides an objective comparison of these two synthetic strategies, supported by mechanistic insights, detailed experimental protocols, and a comparative analysis of their expected performance to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Friedel-Crafts Acylation vs. Barbier Reaction

FeatureFriedel-Crafts AcylationBarbier Reaction
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Addition
Key Reagents Dichlorobenzene, Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃)Dichlorophenyl Halide, Carbonyl Compound (Aldehyde/Ketone), Metal (e.g., Mg, Zn, In, Sn)
Product Aryl KetonePrimary, Secondary, or Tertiary Alcohol
Catalyst Stoichiometric Lewis AcidStoichiometric Metal
Reaction Conditions Anhydrous, often harshCan often be performed in ethereal or even aqueous solvents
Functional Group Tolerance Limited, sensitive to basic groupsGenerally higher tolerance to various functional groups
Rearrangements No carbocation rearrangement of the acylium ion[1][2]Not applicable
In Situ Reagent Formation NoYes, the organometallic reagent is formed in the presence of the electrophile[3][4][5]

Reaction Mechanisms: A Tale of Two Pathways

The fundamental difference between Friedel-Crafts acylation and the Barbier reaction lies in their mechanistic pathways. Friedel-Crafts acylation is a classic electrophilic aromatic substitution, while the Barbier reaction proceeds through a nucleophilic addition mediated by an in situ generated organometallic reagent.

Friedel-Crafts Acylation: Electrophilic Attack on the Aromatic Ring

The Friedel-Crafts acylation of a dichlorobenzene derivative proceeds through a well-established three-step mechanism[6][7]:

  • Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with an acyl halide (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Attack: The electron-rich dichlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion. The aromaticity of the ring is temporarily lost.

  • Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final dichlorophenyl ketone product. The Lewis acid catalyst is regenerated in this step, although it forms a complex with the ketone product, necessitating stoichiometric amounts.[1]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ AcylHalide->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon AreniumIon Arenium Ion Intermediate AcyliumIon->AreniumIon Dichlorobenzene C₆H₄Cl₂ Dichlorobenzene->AreniumIon Product Dichlorophenyl Ketone AreniumIon->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Barbier Reaction: In Situ Generation of a Nucleophile

The Barbier reaction offers a more versatile approach, particularly when the corresponding organometallic reagent is unstable.[3][4] The reaction is a one-pot process where an organometallic reagent is generated in the presence of a carbonyl compound.[5] The mechanism involves the following key steps[3][8]:

  • Organometallic Reagent Formation (in situ): A metal, such as magnesium or zinc, reacts with a dichlorophenyl halide through a single electron transfer process to form an organometallic species. This reagent is not isolated but reacts immediately as it is formed.

  • Nucleophilic Addition: The newly formed organometallic reagent, which is nucleophilic at the carbon atom bonded to the metal, attacks the electrophilic carbon of the carbonyl group (e.g., an aldehyde or ketone).

  • Hydrolysis: The resulting metal alkoxide is hydrolyzed in a subsequent workup step to yield the final primary, secondary, or tertiary alcohol product.

Barbier_Reaction cluster_0 Step 1: In Situ Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Product Formation DichlorophenylHalide Ar-Cl₂-X Organometallic Ar-Cl₂-MX DichlorophenylHalide->Organometallic Metal M (e.g., Mg, Zn) Metal->Organometallic Alkoxide Metal Alkoxide Intermediate Organometallic->Alkoxide Carbonyl R-CO-R' Carbonyl->Alkoxide Product Dichlorophenyl Alcohol Alkoxide->Product H₂O Workup

Caption: Mechanism of the Barbier Reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of dichlorophenyl derivatives. Below are representative procedures for both Friedel-Crafts acylation and a hypothetical Barbier reaction for a dichlorophenyl substrate.

Protocol 1: Friedel-Crafts Acylation of p-Dichlorobenzene

This protocol outlines the synthesis of 2,5-dichloroacetophenone from p-dichlorobenzene and acetyl chloride.[6]

Materials:

  • p-Dichlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere.

  • The mixture is cooled to 0°C in an ice bath.

  • Acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension over 10 minutes.

  • After the addition is complete, a solution of p-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine, and subsequently dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Barbier Reaction with a Dichlorophenyl Halide (Representative)

This protocol describes a general procedure for the reaction of a dichlorophenyl halide with an aldehyde to form a secondary alcohol.

Materials:

Procedure:

  • Magnesium turnings (1.5 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, under an inert atmosphere.

  • A solution of the dichlorophenyl bromide (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous THF is prepared.

  • A small portion of this solution is added to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by a color change and/or gentle refluxing), the remainder of the THF solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for an additional 1-2 hours, or until the starting materials are consumed as monitored by TLC.

  • The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude alcohol product can be purified by column chromatography.

Comparative Workflow

The selection of a synthetic route often involves a series of considerations, from the availability of starting materials to the desired purity of the final product. The following workflow illustrates the decision-making process when choosing between Friedel-Crafts acylation and the Barbier reaction for the synthesis of dichlorophenyl derivatives.

Comparative_Workflow Start Target: Dichlorophenyl Derivative Decision1 Desired Product? Start->Decision1 FC_Path Friedel-Crafts Acylation Decision1->FC_Path Ketone Barbier_Path Barbier Reaction Decision1->Barbier_Path Alcohol Decision2_FC Functional Group Tolerance? FC_Path->Decision2_FC Decision2_Barbier Starting Material Availability? Barbier_Path->Decision2_Barbier FC_Proceed Proceed with FC Acylation Decision2_FC->FC_Proceed High FC_Consider_Alternatives Consider Protecting Groups or Alternative Routes Decision2_FC->FC_Consider_Alternatives Low Barbier_Proceed Proceed with Barbier Reaction Decision2_Barbier->Barbier_Proceed Readily Available Barbier_Synthesize_Precursor Synthesize Dichlorophenyl Halide Decision2_Barbier->Barbier_Synthesize_Precursor Not Available

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Recommendations

The choice between Friedel-Crafts acylation and the Barbier reaction for the synthesis of dichlorophenyl derivatives is contingent upon the specific target molecule and the desired functional group transformations.

Friedel-Crafts acylation is a powerful and direct method for producing dichlorophenyl ketones.[6] It is particularly advantageous when the starting dichlorobenzene is readily available and the target molecule does not contain functional groups that are sensitive to strong Lewis acids. However, the requirement for stoichiometric amounts of a harsh Lewis acid and the limited functional group tolerance are significant drawbacks.[9]

On the other hand, the Barbier reaction offers greater flexibility and is often more tolerant of various functional groups.[10] Its one-pot nature, where the organometallic reagent is generated in situ, is a key advantage, especially when the organometallic intermediate is unstable.[3][4][5] While the direct product is an alcohol, this can be a versatile intermediate for further synthetic manipulations. For complex molecules requiring milder reaction conditions, the Barbier reaction is often the superior choice.

References

Validating the Synthesis of 2,5-Dichlorobenzophenone: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of key chemical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of 2,5-dichlorobenzophenone (B102398), a crucial building block in various pharmaceutical and chemical syntheses. We present a detailed examination of the widely used Friedel-Crafts acylation synthesis, alongside alternative methods, and provide the necessary spectroscopic data and experimental protocols for robust validation.

The synthesis of 2,5-dichlorobenzophenone is a critical step in the production of numerous target molecules. The purity and structural integrity of this intermediate directly impact the yield and quality of the final product. Therefore, rigorous validation using a suite of spectroscopic techniques is not just a recommendation but a necessity. This guide will delve into the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for 2,5-dichlorobenzophenone.

Synthesis of 2,5-Dichlorobenzophenone: A Comparative Overview

The most common method for synthesizing 2,5-dichlorobenzophenone is the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. However, alternative methods exist, each with its own set of advantages and disadvantages in terms of yield, purity, and reaction conditions.

Table 1: Comparison of Synthesis Methods for 2,5-Dichlorobenzophenone

Synthesis MethodReactantsCatalyst/ReagentsTypical YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation 1,4-Dichlorobenzene, Benzoyl ChlorideAlCl₃HighWell-established, high yieldingRequires stoichiometric amounts of catalyst, generates hazardous waste
Suzuki Coupling 2,5-Dichlorophenylboronic acid, Benzoyl chloridePalladium catalyst, BaseModerate to HighMilder reaction conditions, high functional group toleranceCost of palladium catalyst, availability of boronic acid precursor
Grignard Reaction 2,5-Dichlorophenylmagnesium bromide, Benzaldehyde-ModerateReadily available starting materialsSensitive to moisture and air, potential for side reactions
Oxidation of Diphenylmethane Derivatives 2,5-DichlorodiphenylmethaneOxidizing agent (e.g., KMnO₄, CrO₃)VariableCan be a direct route if the precursor is availableUse of harsh and toxic oxidizing agents, potential for over-oxidation

Spectroscopic Validation of 2,5-Dichlorobenzophenone

The following sections detail the expected spectroscopic data for 2,5-dichlorobenzophenone, which are essential for confirming its identity and purity after synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,5-dichlorobenzophenone, the most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 2: Characteristic IR Absorption Bands for 2,5-Dichlorobenzophenone

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Aryl Ketone)1660 - 1680Strong
C-Cl (Aryl Chloride)1000 - 1100Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to Weak (multiple bands)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 2,5-dichlorobenzophenone.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons on the two different phenyl rings. The integration of these signals will correspond to the number of protons in each environment.

Table 3: ¹H NMR Chemical Shifts for 2,5-Dichlorobenzophenone (in CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl Ring Protons7.2 - 7.8Multiplet5H
Dichlorophenyl Ring Protons7.3 - 7.6Multiplet3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon and the aromatic carbons.

Table 4: ¹³C NMR Chemical Shifts for 2,5-Dichlorobenzophenone (in CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)
C=O (Carbonyl)~195
Aromatic Carbons128 - 140
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For 2,5-dichlorobenzophenone, the mass spectrum will show the molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.

Table 5: Key Mass Spectral Data for 2,5-Dichlorobenzophenone

Ionm/z (relative abundance)Description
[M]⁺250 (base peak)Molecular ion
[M+2]⁺252 (~65%)Isotopic peak due to one ³⁷Cl
[M+4]⁺254 (~10%)Isotopic peak due to two ³⁷Cl
[M-Cl]⁺215Loss of a chlorine atom
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results. The following are generalized procedures for the spectroscopic analysis of 2,5-dichlorobenzophenone.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid 2,5-dichlorobenzophenone is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in 2,5-dichlorobenzophenone.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of 2,5-dichlorobenzophenone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired using a single pulse experiment. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum are analyzed to assign the protons to their respective positions in the molecule. The chemical shifts of the signals in the ¹³C NMR spectrum are used to identify the different carbon environments.

Mass Spectrometry Protocol
  • Sample Introduction: A small amount of the 2,5-dichlorobenzophenone sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide further structural confirmation.

Visualizing the Validation Workflow

To streamline the validation process, a logical workflow is essential. The following diagrams illustrate the synthesis and subsequent spectroscopic validation of 2,5-dichlorobenzophenone.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 1,4-Dichlorobenzene + Benzoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction 1. Catalyst AlCl₃ Catalyst->Reaction 2. Crude_Product Crude 2,5-Dichlorobenzophenone Reaction->Crude_Product 3. Purification Recrystallization/ Chromatography Crude_Product->Purification 4. Pure_Product Pure 2,5-Dichlorobenzophenone Purification->Pure_Product 5. Validation_Workflow cluster_validation Spectroscopic Validation Product Synthesized 2,5-Dichlorobenzophenone IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Validation Validated Product Data_Analysis->Final_Validation

A Comparative Guide to the Efficacy of Lewis Acids in 2,5-Dichlorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] A critical component of this reaction is the Lewis acid catalyst, which activates the acylating agent. This guide provides a detailed comparison of the efficacy of various common Lewis acids in reactions involving 2,5-dichlorobenzoyl chloride, supported by experimental data from analogous reactions and detailed procedural outlines.

The choice of Lewis acid significantly influences reaction yield, selectivity, and overall efficiency. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are potent catalysts but often need to be used in stoichiometric amounts and require strictly anhydrous conditions, which can pose environmental and handling challenges.[2] Modern advancements have introduced more environmentally benign and reusable catalytic systems.[2]

Performance Comparison of Lewis Acid Catalysts

The selection of a suitable Lewis acid is paramount for the successful acylation of aromatic substrates with this compound. The following table summarizes the performance of various Lewis acids in Friedel-Crafts acylation reactions. While direct comparative data for this compound is limited in publicly available literature, the data presented for analogous reactions with other acyl chlorides and aromatic substrates provides a strong indication of their relative efficacy.

Lewis Acid CatalystAromatic SubstrateAcylating AgentYield (%)Reaction ConditionsKey Observations
Aluminum Chloride (AlCl₃) BenzeneBenzoyl chloride55-66%-Traditional, highly effective catalyst. Often requires more than stoichiometric amounts.[3]
Ferric Chloride (FeCl₃) BenzeneAcyl chloridesAcceptable yieldsHigh temperatureA moderately active and cost-effective catalyst.[1]
Zinc Chloride (ZnCl₂) AnisoleAcetic anhydride88%50 °C, 2hA milder Lewis acid, often used in supported or complexed forms.[2]
Titanium Tetrachloride (TiCl₄) AnisoleBenzoyl chloride--A versatile Lewis acid, but specific yield data for this reaction is not readily available.[4]
Ytterbium Triflate (Yb(OTf)₃) Substituted BenzenesVariousup to 93%Mild conditionsA highly efficient lanthanide triflate catalyst that can be used in catalytic amounts.[1]
Hafnium Triflate (Hf(OTf)₄) BenzeneCarboxylic acid chloridesGood yieldsIn combination with TfOHAccelerates the catalytic Friedel-Crafts acylation.[1]

Experimental Workflow and Signaling Pathways

The general workflow for a Friedel-Crafts acylation reaction involves the activation of the acyl chloride by the Lewis acid, followed by electrophilic attack on the aromatic ring, and subsequent workup to isolate the product.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Substrate G Add Aromatic Substrate A->G B 2,5-Dichlorobenzoyl chloride F Add 2,5-Dichlorobenzoyl chloride (forms acylium ion) B->F C Anhydrous Lewis Acid E Combine Lewis Acid and Solvent C->E D Anhydrous Solvent D->E E->F Cooling F->G Controlled addition H Reaction under controlled temperature and time G->H I Quench with acid/ice H->I J Extract with organic solvent I->J K Wash organic layer J->K L Dry and evaporate solvent K->L M Purify product (crystallization/chromatography) L->M

References

Safety Operating Guide

Proper Disposal Procedures for 2,5-Dichlorobenzoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2,5-Dichlorobenzoyl chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is a corrosive and reactive compound that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated chemical fume hood.[2] Personal Protective Equipment (PPE) is mandatory when working with this substance.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Corrosive [1][2]Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3]
Causes severe skin burns and eye damage [1]Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious lab coat or protective suit.[2][3]
Harmful if swallowed [1][2]Respiratory Protection: Use in a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[3][4]
Reacts with water [5]Hand Protection: Wear appropriate chemical-resistant gloves.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent injury and contamination.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. Do not use combustible materials.

  • Neutralization: Cautiously and slowly add a neutralizing agent (e.g., sodium bicarbonate or a commercial neutralizing agent for acids) to the absorbed material.

  • Collection: Carefully scoop the neutralized material into a designated, properly labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Step-by-Step Disposal Procedure

Due to its high reactivity, this compound must be neutralized before being disposed of as hazardous waste. Acyl chlorides react exothermically with nucleophiles such as water, alcohols, and amines.[5][6] The following is a general protocol for the safe neutralization (quenching) of small quantities of this compound.

Experimental Protocol: Neutralization of this compound

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Ensure a Class ABC or dry chemical fire extinguisher is accessible.

    • Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.

    • The flask should be placed in an ice-water bath to control the reaction temperature.[6]

  • Selection of Quenching Agent:

    • Choose a suitable nucleophilic solvent for quenching. A common and effective choice is a cold, dilute solution of sodium hydroxide (B78521) or an alcohol like isopropanol (B130326) or ethanol.[6] Avoid using only water, as the reaction can be violent.[6]

  • Neutralization Process:

    • Place the chosen quenching solvent in the round-bottom flask and begin stirring while cooling it in the ice bath.

    • Slowly and dropwise, add the this compound from the dropping funnel into the cooled, stirred solvent.[6]

    • Maintain a slow addition rate to control the exothermic reaction and prevent excessive fuming or splashing.[6] The reaction will produce hydrochloric acid (HCl) as a byproduct, which will be neutralized by the basic solution.

    • After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction has gone to completion.

  • Waste Collection and Storage:

    • The resulting neutralized solution should be considered hazardous waste.

    • Transfer the solution to a properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the contents.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][9] The container must be kept closed except when adding waste.[9][10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following your institution's specific procedures.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path A Handle this compound B Wear Full PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Chemical Fume Hood A->C D Is the chemical unused or waste? A->D E Neutralize (Quench) in Fume Hood D->E Yes F Slowly add to cold, dilute base or alcohol E->F G Collect neutralized solution in labeled hazardous waste container F->G H Store in Satellite Accumulation Area G->H I Arrange for pickup by licensed waste disposal company H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2,5-Dichlorobenzoyl chloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Benzoyl chloride, 2,5-dichloro-; 2,5-dichlorobenzoic acid chloride[1]

  • CAS Number: 2905-61-5[2]

Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals and is harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

A systematic approach to safety is critical when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]To protect against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber). Gloves must be inspected before use.[3][5]To prevent skin contact which can result in severe burns.[3]
Body Protection A chemical-resistant lab coat or apron. For larger quantities, a complete chemical-resistant suit may be necessary.[3][5]To protect the body from accidental splashes and contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]To prevent inhalation of corrosive vapors that can damage the respiratory tract.

Emergency Procedures: First Aid

Immediate action is crucial in case of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]

Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

Handling Procedure:

  • Wear all requisite PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not inhale vapors or mists.[2]

  • Keep containers tightly closed when not in use.[4]

  • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed in a corrosion-resistant container with a resistant inner liner.[2]

  • Store locked up.[2]

  • Incompatible materials include water, strong bases, alcohols, amines, and oxidizing agents.[3][5]

Spill and Disposal Plan

Spill Response:

  • In case of a spill, evacuate the area immediately.

  • For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Do not allow the spilled chemical to enter drains or waterways.[8]

  • For major spills, contact emergency services.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

Workflow for Handling this compound

Workflow for Handling this compound A Preparation & Engineering Controls - Verify fume hood function - Ensure eyewash/shower access B Don Personal Protective Equipment (PPE) - Goggles/Face shield - Chemical-resistant gloves - Lab coat/apron A->B Proceed when ready C Chemical Handling - Work within fume hood - Avoid contact and inhalation - Keep container closed B->C Begin experiment D Post-Handling - Securely close container - Clean work area - Wash hands thoroughly C->D Experiment complete G Emergency Procedures (Spill or Exposure) C->G If incident occurs E Storage - Cool, dry, well-ventilated area - Away from incompatibles D->E Store chemical F Waste Disposal - Collect in labeled container - Follow institutional procedures D->F Dispose of waste

A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.